RQ-00203078
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGQFZYYEHCCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Selectivity of TRPM8 Antagonist RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1][2] Developed as a potential analgesic, this small molecule has demonstrated efficacy in preclinical models of cold allodynia and hyperalgesia.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potency against TRPM8 and its activity at various off-target ion channels. The document also outlines the experimental methodologies used to characterize this antagonist and illustrates the key signaling pathways involved.
Data Presentation: Selectivity and Potency of this compound
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. This compound has been profiled against a panel of related TRP channels to ascertain its specificity for TRPM8. The following tables summarize the available quantitative data on the potency and selectivity of this compound.
Table 1: Potency of this compound against TRPM8
| Species | IC50 (nM) |
| Rat | 5.3[4] |
| Human | 8.3 |
Table 2: Selectivity Profile of this compound against other TRP Channels
| Ion Channel | Activity | Fold Selectivity vs. Human TRPM8 |
| TRPV1 | Little to no inhibitory action | >350-fold |
| TRPA1 | Little to no inhibitory action | >350-fold |
| TRPV4 | Little to no inhibitory action | >350-fold |
| TRPM2 | Little to no inhibitory action | Data not available |
Experimental Protocols
The characterization of this compound's selectivity and potency relies on a combination of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Assays
1. Calcium Imaging Assay for TRPM8 Antagonist Activity
This assay is a common method to assess the functional activity of TRPM8 antagonists by measuring changes in intracellular calcium concentrations in cells expressing the channel.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPM8 are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and form a confluent monolayer.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer. This incubation is typically performed at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or a vehicle control for a predetermined period.
-
Agonist Stimulation: A known TRPM8 agonist, such as menthol or icilin, is added to the wells to stimulate channel activation and subsequent calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated from the dose-response curve.
2. Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.
-
Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.
-
Pipette and Seal Formation: A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with a cell. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and the baseline current is recorded.
-
Compound Application: The TRPM8 agonist is applied to the cell, evoking an inward current. Subsequently, this compound is co-applied with the agonist to measure the extent of current inhibition.
-
Data Analysis: The degree of inhibition of the agonist-induced current by this compound is quantified to determine its antagonist potency.
In Vivo Assays
1. Icilin-Induced Wet-Dog Shakes Model in Rats
This behavioral model is a robust and specific in vivo assay for assessing the activity of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic and quantifiable shaking behavior in rats.
-
Animals: Male Sprague-Dawley or Wistar rats are used for this study. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced behaviors.
-
Compound Administration: this compound is administered orally (p.o.) or via another relevant route at various doses. A vehicle control group is also included.
-
Icilin Challenge: After a predetermined pretreatment time, rats are challenged with an intraperitoneal (i.p.) injection of icilin at a dose known to reliably induce wet-dog shakes (e.g., 0.5 - 2.5 mg/kg).
-
Behavioral Observation: Immediately following the icilin injection, the animals are placed in individual observation chambers. The number of wet-dog shakes is counted for a defined period, typically 30-60 minutes. A wet-dog shake is defined as a rapid, rotational shaking of the head and trunk.
-
Data Analysis: The total number of wet-dog shakes in the drug-treated groups is compared to the vehicle-treated group. The dose-dependent inhibitory effect of this compound is analyzed, and an ED50 value (the dose required to produce a 50% reduction in wet-dog shakes) can be calculated.
Mandatory Visualization
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by cold or agonists like menthol and icilin leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane, which in sensory neurons can trigger an action potential. The increase in intracellular Ca2+ also initiates several downstream signaling cascades. One key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 channel activity. This process can lead to desensitization of the channel.
Caption: TRPM8 signaling pathway upon activation by cold or chemical agonists and inhibition by this compound.
Experimental Workflow for In Vivo TRPM8 Antagonist Testing
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a TRPM8 antagonist using the icilin-induced wet-dog shakes model.
References
- 1. Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
RQ-00203078: A Technical Guide to a Potent and Selective TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] The TRPM8 channel is a key sensor for cold temperatures and is implicated in a variety of physiological and pathological processes, including pain perception, bladder control, and cancer progression. As a highly specific inhibitor of TRPM8, this compound serves as a critical research tool for investigating the role of this channel and presents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The primary function of this compound is to block the activity of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 25-28°C) and cooling agents like menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Ca2+, into the cell. This influx of calcium acts as a second messenger, triggering a variety of downstream signaling pathways.
This compound acts as a competitive antagonist, binding to the TRPM8 channel and preventing its activation by agonists. This blockade inhibits the influx of Ca2+, thereby suppressing the downstream signaling events. For instance, in oral squamous carcinoma cells, the blockade of TRPM8 activity by this compound has been shown to reduce the potential for cell invasion.
Figure 1: Simplified signaling pathway of TRPM8 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 | Selectivity over other TRP Channels | Reference |
| TRPM8 | Rat | 5.3 nM | >1887-fold vs TRPV1, TRPA1, TRPM2 | |
| TRPM8 | Human | 8.3 nM | >1205-fold vs TRPV1, TRPA1, TRPM2 | |
| TRPV4 | - | >10 µM | - |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Model | Value | Administration Route | Reference |
| ED50 | Icilin-induced wet-dog shakes | 0.65 mg/kg | Oral (p.o.) | |
| Cmax | Pharmacokinetic study (3 mg/kg) | 2300 ng/mL | Oral (p.o.) | |
| Bioavailability | Pharmacokinetic study (3 mg/kg) | 86% | Oral (p.o.) |
Experimental Protocols
In Vivo Model: Icilin-Induced Wet-Dog Shakes in Rats
This model is used to assess the in vivo efficacy of TRPM8 antagonists. The TRPM8 agonist, icilin, induces a characteristic "wet-dog shake" behavior in rats, which can be inhibited by effective antagonists.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
This compound is suspended in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) at the desired doses.
-
After a set pre-treatment time (e.g., 1 hour), icilin, dissolved in a vehicle like DMSO and saline, is administered intraperitoneally (i.p.).
-
-
Observation:
-
Immediately after icilin injection, individual rats are placed in observation cages.
-
The number of wet-dog shakes is counted for a defined period, typically 30 minutes. A wet-dog shake is defined as a rapid, rotational shaking of the head and trunk.
-
-
Data Analysis:
-
The total number of wet-dog shakes in the observation period is recorded for each animal.
-
The dose-dependent inhibitory effect of this compound is analyzed, and the ED50 (the dose required to produce a 50% reduction in wet-dog shakes) is calculated.
-
Figure 2: Experimental workflow for the icilin-induced wet-dog shakes model.
In Vitro Assay: Cell Migration and Invasion
This assay is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells, such as the oral squamous carcinoma cell lines HSC-3 and HSC-4.
Methodology:
-
Cell Culture: HSC-3 and HSC-4 cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transwell Assay Setup:
-
For migration assays, uncoated Transwell inserts (e.g., 8 µm pore size) are used.
-
For invasion assays, the inserts are coated with a basement membrane matrix (e.g., Matrigel).
-
-
Procedure:
-
Cells are serum-starved for a period (e.g., 24 hours) before the assay.
-
A suspension of cells in serum-free medium, with or without various concentrations of this compound, is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
The plates are incubated for a set time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
-
Quantification:
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
The number of stained cells is counted under a microscope in several random fields. The results are expressed as a percentage of the control.
-
Figure 3: Workflow for cell migration and invasion assays.
In Vitro Assay: Intracellular Calcium Imaging
This method is used to directly measure the effect of this compound on TRPM8-mediated calcium influx in cells.
Methodology:
-
Cell Preparation:
-
Cells expressing TRPM8 (either endogenously or through transfection) are seeded on glass coverslips.
-
-
Calcium Indicator Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer. This is typically done by incubating the cells with the dye for a specific time at room temperature or 37°C.
-
-
Imaging:
-
The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
The cells are continuously perfused with a physiological saline solution.
-
-
Experimental Procedure:
-
A baseline fluorescence ratio is established.
-
The cells are then challenged with a TRPM8 agonist, such as menthol, and the change in intracellular calcium concentration is recorded.
-
To test the effect of this compound, cells can be pre-incubated with the compound before the agonist challenge, or the antagonist can be co-applied with the agonist.
-
-
Data Analysis:
-
The fluorescence ratio (e.g., F340/F380 for Fura-2) is converted to intracellular calcium concentration.
-
The peak increase in calcium concentration in response to the agonist is compared between control and this compound-treated cells.
-
Figure 4: Workflow for intracellular calcium imaging experiments.
Conclusion
This compound is a valuable pharmacological tool for the study of TRPM8 ion channel function. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a starting point for researchers aiming to utilize this compound in their investigations into the role of TRPM8 in health and disease. Further research into the therapeutic potential of TRPM8 antagonists like this compound is warranted, particularly in the areas of chronic pain, overactive bladder, and certain types of cancer.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RQ-00203078: A Potent and Selective TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RQ-00203078 is a novel, potent, and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensory receptor for cold temperatures. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for assessing its in vitro and in vivo activity are presented, along with a visualization of its mechanism of action within the TRPM8 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating TRPM8-mediated pathways and for professionals involved in the development of therapeutics targeting cold sensation and associated pathologies.
Chemical Structure and Physicochemical Properties
This compound is a 2-pyridyl-benzensulfonamide derivative with the systematic IUPAC name 4-({--INVALID-LINK--sulfamoyl)benzoic acid[1]. Its chemical structure is depicted below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-({--INVALID-LINK--sulfamoyl)benzoic acid | [1] |
| Molecular Formula | C₂₁H₁₃ClF₆N₂O₅S | [1] |
| Molecular Weight | 554.84 g/mol | [1] |
| CAS Number | 1254205-52-1 | [1] |
| SMILES | C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F | |
| Solubility | Insoluble in H₂O; ≥18.85 mg/mL in DMSO; ≥27.25 mg/mL in EtOH | |
| Physical Appearance | Solid |
Pharmacological Properties
This compound functions as a highly potent and selective antagonist of the TRPM8 ion channel. The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol and icilin.
Table 2: Pharmacological Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (TRPM8) | Rat | 5.3 nM | |
| IC₅₀ (TRPM8) | Human | 8.3 nM | |
| Selectivity | >350-fold for TRPM8 over TRPV1, TRPA1, and TRPV4 | ||
| In Vivo Efficacy (ED₅₀) | Rat (icilin-induced wet-dog shakes) | 0.65 mg/kg (oral) |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel. In its activated state, the TRPM8 channel allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. By binding to the TRPM8 channel, this compound prevents this ion influx, thereby inhibiting the signaling cascade responsible for cold perception.
References
An In-depth Technical Guide to the Discovery and Development of RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is recognized as the primary sensor for cold temperatures in the peripheral nervous system.[1] Developed by RaQualia Pharma Inc., this small molecule emerged from a high-throughput screening (HTS) campaign and subsequent lead optimization efforts.[2] this compound has been investigated as a potential therapeutic agent for conditions involving cold hypersensitivity and pain. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay Type | Value | Reference |
| TRPM8 | Human | - | IC50: 8.3 nM | [3][4][5] |
| TRPM8 | Rat | - | IC50: 5.3 nM | |
| TRPV1 | - | - | >350-fold selectivity over TRPM8 | |
| TRPA1 | - | - | >350-fold selectivity over TRPM8 | |
| TRPV4 | - | - | IC50: >10 µM |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | Value | Reference |
| Icilin-induced "wet-dog shakes" | Rat | Inhibition of shakes | Oral (p.o.) | ED50: 0.65 mg/kg |
Table 3: Pharmacokinetic Properties in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Cmax | Oral (p.o.) | 3 mg/kg | 2300 ng/mL | |
| Bioavailability | Oral (p.o.) | 3 mg/kg | 86% |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (below ~28°C) and cooling compounds such as menthol and icilin. Activation of TRPM8 leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold and potentially pain in pathological states.
By binding to the TRPM8 channel, this compound prevents this ion influx, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are proprietary to RaQualia Pharma Inc. However, based on standard practices in drug discovery, the following methodologies are likely to have been employed.
1. High-Throughput Screening (HTS)
A cell-based HTS assay was likely used to identify initial hits from a compound library. This would typically involve:
-
Cell Line: A stable cell line expressing recombinant human or rat TRPM8 (e.g., HEK293 or CHO cells).
-
Assay Principle: A fluorescent calcium indicator (e.g., Fluo-4) would be loaded into the cells. The addition of a TRPM8 agonist (e.g., menthol or icilin) would trigger calcium influx, leading to an increase in fluorescence. The assay would screen for compounds that inhibit this fluorescence increase.
-
Procedure:
-
Plate TRPM8-expressing cells in 384- or 1536-well plates.
-
Incubate cells with the calcium indicator dye.
-
Add library compounds at a fixed concentration.
-
Add a TRPM8 agonist to stimulate the channel.
-
Measure fluorescence intensity using a plate reader.
-
Identify compounds that significantly reduce the agonist-induced fluorescence signal.
-
2. In Vivo "Wet-Dog Shakes" Model
This is a common in vivo model to assess the functional activity of TRPM8 modulators.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), administer the TRPM8 agonist icilin intraperitoneally (i.p.).
-
Immediately place the animals in an observation cage.
-
Count the number of "wet-dog shakes" (a characteristic shuddering motion) over a defined period (e.g., 30 minutes).
-
Calculate the dose-dependent inhibition of this behavior to determine the ED50.
-
3. Pharmacokinetic Study in Rats
To determine the oral bioavailability and other pharmacokinetic parameters, the following protocol would be typical:
-
Animals: Male Sprague-Dawley rats, possibly with jugular vein cannulation for serial blood sampling.
-
Procedure:
-
Administer this compound at a defined dose both intravenously (i.v.) and orally (p.o.) to different groups of rats.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Bioavailability is calculated as (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral).
-
Experimental and Developmental Workflow
The discovery and preclinical development of this compound likely followed a structured workflow.
Clinical Development Status
While this compound was identified as a potent and orally active TRPM8 antagonist, publicly available information suggests that a subsequent compound from RaQualia's TRPM8 blocker program, RQ-00434739, has advanced into Phase I clinical trials. This indicates that this compound may have served as a crucial lead compound that informed the development of next-generation TRPM8 antagonists with potentially improved properties. There are no known active clinical trials for this compound itself.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raqualia.com [raqualia.com]
- 3. raqualia.com [raqualia.com]
- 4. raqualia.com [raqualia.com]
- 5. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RQ-00203078 (CAS No. 1254205-52-1)
This technical guide provides a comprehensive overview of RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Introduction
This compound is a novel 2-pyridyl-benzensulfonamide derivative identified through high-throughput screening.[1][2] It acts as a highly selective, potent, and orally active antagonist of the TRPM8 channel, which is the primary sensor for cold temperatures in the body.[3][4][5] Due to its role in cold sensation and its involvement in various pathophysiological processes, TRPM8 has emerged as a promising therapeutic target. This compound's ability to block this channel suggests its potential application as an analgesic, particularly for conditions involving cold hyperalgesia, and in other areas such as oncology and bladder hypersensitivity disorders.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-({--INVALID-LINK--sulfamoyl)benzoic acid |
| CAS Number | 1254205-52-1 |
| Molecular Formula | C21H13ClF6N2O5S |
| Molecular Weight | 554.85 g/mol |
| Solubility | Soluble to 100 mM in DMSO and ethanol. |
| Purity | ≥98% |
Pharmacology
Mechanism of Action
This compound functions as a potent and selective blocker of the TRPM8 ion channel. The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures (below ~25°C) and cooling compounds like menthol and icilin. By antagonizing this channel, this compound inhibits the influx of cations (primarily Ca2+) into the cell, thereby blocking the signaling cascade that leads to the sensation of cold and other downstream cellular effects.
In Vitro Activity
The potency and selectivity of this compound have been demonstrated in various in vitro assays.
| Target | Species | IC50 |
| TRPM8 | Human | 8.3 nM |
| TRPM8 | Rat | 5.3 nM |
| TRPV1 | - | > 30 µM |
| TRPA1 | - | > 10 µM |
| TRPV4 | - | 10 µM |
| TRPM2 | - | > 10 µM |
These data highlight the high selectivity of this compound for the TRPM8 channel, with over 350-fold selectivity against other related TRP channels.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated excellent oral activity and favorable pharmacokinetic properties in animal models.
| Parameter | Species | Value | Model/Dose |
| ED50 | Rat | 0.65 mg/kg (p.o.) | Icilin-induced wet-dog shakes |
| Cmax | Rat | 2300 ng/mL | 3 mg/kg (p.o.) |
| Bioavailability | Rat | 86% | 3 mg/kg (p.o.) |
These findings indicate that this compound is well-absorbed orally and exhibits potent in vivo efficacy.
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of this compound in blocking the TRPM8 signaling pathway.
Caption: Inhibition of the TRPM8 signaling pathway by this compound.
Experimental Workflow: In Vitro Cell Migration Assay
The diagram below outlines a typical workflow for assessing the effect of this compound on cancer cell migration.
Caption: Workflow for an in vitro cell migration assay.
Key Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the general methodologies used in the characterization of this compound.
Intracellular Calcium Imaging
-
Objective: To measure the inhibitory effect of this compound on TRPM8 channel activation.
-
Cell Line: HEK293 cells stably expressing human or rat TRPM8.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The TRPM8 agonist, menthol or icilin, is added to activate the channel.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
The IC50 values are calculated from the concentration-response curves.
-
Cell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Cell Lines: Oral squamous carcinoma cell lines HSC3 and HSC4.
-
Methodology for Migration Assay:
-
A Boyden chamber with a porous membrane is used.
-
The lower chamber is filled with a chemoattractant.
-
Cells, pre-treated with this compound or vehicle, are seeded in the upper chamber.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.
-
-
Methodology for Invasion Assay:
-
The protocol is similar to the migration assay, but the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
This assay measures the ability of cells to degrade the extracellular matrix and migrate.
-
In Vivo Icilin-Induced Wet-Dog Shakes Model
-
Objective: To assess the in vivo efficacy of orally administered this compound.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Rats are orally administered with this compound or vehicle.
-
After a specific pre-treatment time, the TRPM8 agonist icilin is administered intravenously.
-
The number of "wet-dog shakes" (a characteristic behavioral response to TRPM8 activation) is counted for a defined period.
-
The dose-dependent inhibitory effect of this compound is evaluated, and the ED50 is calculated.
-
Therapeutic Potential
The potent and selective TRPM8 antagonism of this compound suggests its therapeutic potential in several areas:
-
Analgesia: By blocking the sensation of cold, this compound could be effective in treating pathological cold hypersensitivity associated with neuropathic pain, chemotherapy-induced neuropathy, and migraine.
-
Oncology: TRPM8 is overexpressed in several cancers, including prostate and oral squamous carcinoma, where it is implicated in tumor progression. This compound has been shown to reduce the migration and invasion of oral squamous carcinoma cells in vitro, suggesting a potential role in cancer therapy.
-
Bladder Disorders: TRPM8 channels are involved in bladder afferent signaling and may contribute to bladder hypersensitivity in conditions like overactive bladder and interstitial cystitis. Antagonism of TRPM8 could therefore be a therapeutic strategy for these disorders.
Conclusion
This compound is a well-characterized, potent, selective, and orally bioavailable TRPM8 antagonist. Its pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Furthermore, its demonstrated efficacy in preclinical models suggests that it holds significant promise as a therapeutic agent for a range of clinical conditions, warranting further investigation and development.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Technical Guide: RQ-00203078 for Cold Hyperalgesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This ion channel is a key sensor for cold temperatures and is implicated in the pathophysiology of cold hyperalgesia, a condition characterized by an exaggerated pain response to cold stimuli. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental use in preclinical models of cold hyperalgesia, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Activation of TRPM8 by cold temperatures (typically below 25-28°C) or chemical agonists like menthol and icilin leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, signaling the sensation of cold.
In pathological states, such as neuropathic pain or opioid-induced hyperalgesia, the expression and sensitivity of TRPM8 channels can be upregulated, leading to a lowered threshold for activation and an amplified response to cold, resulting in cold hyperalgesia. This compound selectively binds to the TRPM8 channel, preventing its activation by endogenous and exogenous stimuli, thereby mitigating the exaggerated pain signaling associated with cold hyperalgesia.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Selectivity over other TRP Channels | Reference |
| TRPM8 | Rat | 5.3 | >1000-fold vs. TRPV1, TRPA1 | Ohmi et al., 2014 |
| TRPM8 | Human | 8.3 | >1000-fold vs. TRPV1, TRPA1 | Ohmi et al., 2014 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Efficacy Endpoint | Dose | Effect | Reference |
| Icilin-induced Wet-Dog Shakes | Rat | Reduction in wet-dog shakes | 0.65 mg/kg (p.o.) | ED50 | Ohmi et al., 2014 |
| Morphine-induced Cold Hyperalgesia | Rat | Reduction in paw lifts on cold plate (5°C) | 3 mg/kg (i.p.) | Significant reduction | Gong and Jasmin, 2017[1] |
Experimental Protocols
Morphine-Induced Cold Hyperalgesia Model in Rats
This model is used to investigate opioid-induced cold hypersensitivity and to evaluate the efficacy of potential analgesics.
Protocol based on Gong and Jasmin, 2017[1]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Hyperalgesia:
-
Sustained morphine administration is achieved via subcutaneous implantation of osmotic pumps delivering morphine sulfate (e.g., 15 mg/kg/day) for 7 consecutive days.
-
Control animals receive saline-filled pumps.
-
-
Behavioral Testing (Cold Plate Test):
-
On day 7, rats are placed on a cold plate maintained at a constant temperature of 5°C.
-
The number of hind paw lifts is counted over a 5-minute observation period. A brisk lift or flinching of the paw is considered a positive response.
-
The test is typically repeated for a total of three 5-minute sessions with a 10-minute interval between sessions.
-
-
Drug Administration:
-
This compound is dissolved in a vehicle (e.g., 10% DMSO in saline).
-
A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection.
-
Behavioral testing is performed 2 hours post-administration, corresponding to the time of peak plasma concentration.
-
Icilin-Induced Wet-Dog Shakes Model in Rats
This model is a rapid and reliable in vivo assay to assess the activity of TRPM8 antagonists.
Protocol based on Ohmi et al., 2014
-
Animal Model: Adult male Wistar rats are used.
-
Drug Administration:
-
This compound is formulated for oral (p.o.) administration.
-
Various doses are administered to different groups of rats to determine a dose-response relationship.
-
-
Induction of Wet-Dog Shakes:
-
30 minutes after oral administration of this compound, rats are challenged with an intraperitoneal (i.p.) injection of the TRPM8 agonist, icilin (e.g., 2.5 mg/kg).
-
-
Behavioral Observation:
-
Immediately after icilin injection, rats are placed in individual observation cages.
-
The number of "wet-dog shakes" (a characteristic rapid, rotational shaking of the head and trunk) is counted for a period of 30 minutes.
-
The ED50 value (the dose at which a 50% reduction in wet-dog shakes is observed compared to vehicle-treated controls) is calculated.
-
Western Blotting for TRPM8 in Dorsal Root Ganglia
This protocol is to quantify the protein expression levels of TRPM8.
Protocol adapted from Gong and Jasmin, 2017[1]
-
Tissue Collection:
-
Following behavioral testing, rats are euthanized, and lumbar (L4-L6) dorsal root ganglia (DRG) are dissected.
-
-
Protein Extraction:
-
DRGs are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against TRPM8 (e.g., rabbit anti-TRPM8, 1:1000 dilution) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
A loading control, such as β-actin or GAPDH, is also probed to normalize for protein loading.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software (e.g., ImageJ).
-
TRPM8 expression is normalized to the loading control.
-
Whole-Cell Patch Clamp Electrophysiology on DRG Neurons
This technique is used to measure the functional activity of TRPM8 channels in sensory neurons.
Protocol adapted from Gong and Jasmin, 2017[1]
-
Neuron Culture:
-
DRGs are dissected and enzymatically dissociated (e.g., with collagenase and dispase).
-
Neurons are plated on coated coverslips and cultured for 24-48 hours.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons (typically <30 µm).
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP, pH 7.3.
-
-
TRPM8 Current Elicitation:
-
TRPM8 currents are evoked by local application of the TRPM8 agonist menthol (e.g., 100 µM) or by a rapid cooling ramp of the bath solution.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an amplifier and digitized.
-
The peak amplitude of the inward current in response to agonist application or cooling is measured.
-
The effect of this compound is assessed by bath-applying the compound (e.g., 100 nM) and observing the change in the evoked TRPM8 current.
-
Signaling Pathways and Experimental Workflows
Morphine-Induced TRPM8 Upregulation and Sensitization
Chronic morphine administration leads to cold hyperalgesia through a signaling cascade that increases the expression and sensitivity of TRPM8 channels in sensory neurons. This pathway involves the activation of the µ-opioid receptor (MOR) and subsequent downstream signaling through Protein Kinase C beta (PKCβ).
Caption: Signaling pathway of morphine-induced cold hyperalgesia and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in Morphine-Induced Cold Hyperalgesia
The following diagram illustrates the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of opioid-induced cold hyperalgesia.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPM8 in cold sensation and cold hyperalgesia. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of cold pain and for the preclinical development of novel analgesics. The experimental models and protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies.
References
The Role of RQ-00203078 in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a promising target for the treatment of various pain conditions. This technical guide provides an in-depth overview of the role of this compound in pain pathways, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling mechanisms. The information presented is intended to support further research and development of TRPM8 antagonists as a novel class of analgesics.
Introduction to TRPM8 and its Role in Pain
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons. It is activated by cold temperatures (typically below 28°C) and cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.
Emerging evidence has implicated TRPM8 in various pain states, particularly those characterized by cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus). In preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, an upregulation of TRPM8 expression has been observed in dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons. This increased expression is thought to contribute to the heightened cold sensitivity experienced in these conditions. Consequently, antagonism of the TRPM8 channel presents a rational therapeutic strategy for mitigating cold-related pain.
This compound: A Selective TRPM8 Antagonist
This compound is a novel 2-pyridyl-benzensulfonamide derivative identified as a highly selective and orally active TRPM8 antagonist.[1] Its primary mechanism of action is the blockade of the TRPM8 ion channel, thereby preventing the influx of cations and subsequent neuronal signaling in response to cold stimuli or chemical agonists.
Quantitative Data for this compound
The primary in vivo model used to characterize the potency of TRPM8 antagonists is the icilin-induced wet-dog shakes (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior in rodents, which can be dose-dependently inhibited by TRPM8 antagonists.
| Experimental Model | Species | Route of Administration | Endpoint | Result | Reference |
| Icilin-Induced Wet-Dog Shakes | Rat | Oral | ED50 | 0.65 mg/kg | [1] |
No quantitative data for this compound in other established pain models, such as the formalin test or the chronic constriction injury (CCI) model, are publicly available at this time.
Experimental Protocols
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This behavioral model is a standard assay for in vivo TRPM8 antagonist activity.
Materials:
-
Male Wistar rats (200-250 g)
-
Icilin solution (e.g., 1 mg/kg in a suitable vehicle, administered intraperitoneally - i.p.)
-
This compound formulated for oral administration
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: House rats in the testing environment for at least 1 hour before the experiment to minimize stress.
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time before icilin challenge (e.g., 30-60 minutes).
-
Icilin Challenge: Inject icilin (i.p.) to induce the wet-dog shaking behavior.
-
Observation Period: Immediately after icilin injection, place the rat in an individual observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.
-
Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated control group. Calculate the dose-dependent inhibition and determine the ED50 value.
Formalin Test in Rats
The formalin test is a model of tonic chemical pain that assesses both acute nociceptive and more persistent inflammatory pain responses.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (e.g., 5% in saline)
-
This compound formulated for administration
-
Observation chambers with a transparent floor
-
Timer
Procedure:
-
Acclimation: Place rats in the observation chambers for at least 30 minutes before the experiment to allow for habituation.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, observe the rat and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: Compare the duration of licking/biting in the treated groups to the control group for both phases.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of neuropathic pain that mimics some of the symptoms of peripheral nerve injury in humans, including cold allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (e.g., 4-0)
-
Testing apparatus for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (radiant heat source).
Surgical Procedure:
-
Anesthesia: Anesthetize the rat.
-
Sciatic Nerve Exposure: Make an incision on the lateral aspect of the thigh and carefully expose the sciatic nerve.
-
Ligation: Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: analgesic use should be carefully considered and standardized as it can affect the development of neuropathic pain).
Behavioral Testing:
-
Baseline Testing: Before surgery, assess the baseline withdrawal thresholds to mechanical and thermal stimuli.
-
Post-operative Testing: At various time points after surgery (e.g., days 7, 14, 21), re-assess the withdrawal thresholds. The development of mechanical allodynia and thermal hyperalgesia in the paw ipsilateral to the nerve injury indicates the successful induction of the neuropathic pain state.
-
Drug Testing: Once a stable state of hypersensitivity is established, administer this compound or vehicle and assess its ability to reverse the mechanical and/or thermal hypersensitivity.
Signaling Pathways and Visualizations
TRPM8 Signaling Pathway in Nociception
The activation of TRPM8 by cold or chemical agonists initiates a signaling cascade that leads to the perception of cold and, in pathological states, pain. The binding of an agonist or a drop in temperature is thought to induce a conformational change in the TRPM8 channel, leading to its opening and the influx of cations. This initial depolarization can trigger the opening of voltage-gated sodium and calcium channels, leading to the generation and propagation of an action potential along the sensory neuron to the spinal cord and then to the brain.
The activity of TRPM8 is also modulated by various intracellular signaling molecules. For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is required for TRPM8 channel function, and its depletion can lead to channel desensitization. G-protein coupled receptor (GPCR) signaling pathways, involving Gq proteins and protein kinases such as PKA and PKC, have also been shown to modulate TRPM8 activity.
Caption: TRPM8 signaling pathway in sensory neurons.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the TRPM8 channel. By binding to the channel, it prevents the conformational changes induced by cold or chemical agonists, thereby blocking the influx of cations and inhibiting the downstream signaling cascade that leads to the perception of cold and pain.
References
RQ-00203078: A Technical Overview of a Potent and Selective TRPM8 Antagonist for the Modulation of Cold Sensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RQ-00203078 is a novel, orally active 2-pyridyl-benzensulfonamide derivative that acts as a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] The TRPM8 channel is a key molecular sensor for cold temperatures and cooling agents, such as menthol.[1] By blocking the activation of TRPM8, this compound effectively mitigates the sensation of cold, presenting a promising therapeutic avenue for conditions characterized by cold hypersensitivity and pain. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, mechanism of action, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.
Introduction
The sensation of cold is a critical physiological process for survival, alerting organisms to potentially harmful drops in temperature. The primary molecular entity responsible for detecting cold stimuli is the TRPM8 ion channel, a non-selective cation channel expressed in a subset of sensory neurons.[1] When activated by cold temperatures (typically below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, where it is perceived as a cold sensation.
In certain pathological states, such as neuropathic pain, chemotherapy-induced peripheral neuropathy, and inflammatory conditions, the sensitivity of TRPM8 channels can be heightened, leading to cold allodynia (pain in response to a non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus). Therefore, antagonism of the TRPM8 channel represents a targeted therapeutic strategy for these debilitating conditions. This compound has emerged from high-throughput screening as a lead compound with high potency, selectivity, and oral bioavailability, making it a valuable tool for investigating the role of TRPM8 in cold sensation and a potential candidate for clinical development.[1]
Pharmacological Profile of this compound
This compound exhibits a highly potent and selective antagonist profile for the TRPM8 channel. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 (nM) | Selectivity vs. TRPM8 | Reference |
| TRPM8 | Rat | FLIPR | 5.3 | - | [2] |
| TRPM8 | Human | FLIPR | 8.3 | - | |
| TRPV1 | Not Specified | Not Specified | >10,000 | >1200-fold | |
| TRPA1 | Not Specified | Not Specified | >10,000 | >1200-fold | |
| TRPV4 | Not Specified | Not Specified | >10,000 | >1200-fold |
FLIPR: Fluorometric Imaging Plate Reader
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Administration | ED50 (mg/kg) | Reference |
| Icilin-induced Wet-Dog Shakes | Rat | Reduction in shakes | Oral | 0.65 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Administration | Dose (mg/kg) | Reference |
| Cmax | 2300 | ng/mL | Oral | 3 | MedChemExpress |
| Bioavailability | 86 | % | Oral | 3 | MedChemExpress |
Mechanism of Action: TRPM8 Signaling Pathway
This compound exerts its effect on cold sensation by directly blocking the TRPM8 ion channel, thereby preventing the downstream signaling cascade initiated by cold or chemical agonists.
References
In-Depth Technical Guide to the Preclinical Profile of RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] As the primary sensor for cold temperatures in the peripheral nervous system, TRPM8 represents a key therapeutic target for conditions involving cold hypersensitivity and pain.[1] Developed by RaQualia Pharma Inc., this compound has been characterized as an orally active compound with significant potential for investigating the therapeutic utility of TRPM8 modulation.[2][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its pharmacological properties, experimental protocols, and the underlying signaling pathways.
Core Preclinical Data
The preclinical development of this compound has established its profile as a highly effective and selective TRPM8 antagonist. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates nanomolar potency against both rat and human TRPM8 channels. Its selectivity has been assessed against other members of the TRP channel family, highlighting its specific mode of action.
| Target | Species | Assay Type | Value (IC50) | Reference |
| TRPM8 | Rat | Calcium Influx | 5.3 nM | [3] |
| TRPM8 | Human | Calcium Influx | 8.3 nM | |
| TRPV1 | Not Specified | Not Specified | >350-fold selectivity | |
| TRPA1 | Not Specified | Not Specified | >350-fold selectivity | |
| TRPV4 | Not Specified | Not Specified | >350-fold selectivity |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of icilin-induced wet-dog shakes, a standard behavioral assay for TRPM8 activation.
| Model | Species | Endpoint | Route of Administration | Value (ED50) | Reference |
| Icilin-Induced Wet-Dog Shakes | Rat | Reduction in Shaking Behavior | Oral | 0.65 mg/kg |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have demonstrated excellent oral exposure and bioavailability for this compound.
| Species | Dose | Route of Administration | Cmax | Bioavailability | Reference |
| Rat | 3 mg/kg | Oral | 2300 ng/mL | 86% |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Calcium Influx Assay
The potency of this compound as a TRPM8 antagonist was determined using a cell-based calcium influx assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells stably expressing either rat or human TRPM8 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for approximately 1-2 hours at 37°C.
-
Compound Addition: Various concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A TRPM8 agonist, such as icilin or menthol, is added to the wells to stimulate calcium influx through the TRPM8 channels.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence intensity data is normalized to control wells, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Icilin-Induced Wet-Dog Shakes Model
This behavioral model in rats is used to assess the in vivo efficacy of TRPM8 antagonists.
Objective: To determine the half-maximal effective dose (ED50) of this compound in reducing TRPM8-mediated behaviors.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used for the study.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: A specific pre-treatment period (e.g., 30-60 minutes) is allowed for the compound to be absorbed and distributed.
-
Induction of Wet-Dog Shakes: The TRPM8 agonist icilin is administered via intraperitoneal (i.p.) injection to induce the characteristic shaking behavior.
-
Behavioral Observation: Immediately after icilin injection, the animals are placed in individual observation chambers, and the number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of wet-dog shakes for each animal is recorded. The percentage of inhibition at each dose of this compound is calculated relative to the vehicle-treated group, and the ED50 is determined using regression analysis.
Pharmacokinetic Study in Rats
This study is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following oral administration.
Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and oral bioavailability.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Dosing: A single dose of this compound, formulated in an appropriate vehicle, is administered orally via gavage. For intravenous administration (to determine bioavailability), the compound is administered via tail vein injection.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway and Inhibition by this compound
The TRPM8 ion channel is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists, allows the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the sensory neuron membrane and the initiation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. The activity of TRPM8 is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2). This compound acts as an antagonist by binding to the TRPM8 channel and preventing its opening, thereby blocking the downstream signaling cascade.
Caption: TRPM8 signaling pathway and its inhibition by this compound.
Preclinical Development Workflow for this compound
The discovery and preclinical characterization of this compound likely followed a structured drug development workflow, beginning with high-throughput screening and progressing through lead optimization to in vivo proof-of-concept studies.
Caption: Preclinical development workflow for this compound.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RQ-00203078 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound.
Introduction
This compound is a novel 2-pyridyl-benzensulfonamide derivative that acts as a highly selective, potent, and orally active TRPM8 antagonist.[1] TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures in the peripheral nervous system. Its activation by cold or chemical agonists like menthol and icilin leads to a sensation of cold and can be involved in pain pathways, particularly in conditions of cold allodynia or hyperalgesia. This compound has been identified as a valuable pharmacological tool for investigating the therapeutic potential of TRPM8 inhibition.[1]
In Vitro Profile of this compound
A summary of the in vitro activity of this compound is presented below, highlighting its potency and selectivity for TRPM8 channels.
| Parameter | Species | Value | Reference |
| IC50 (TRPM8) | Rat | 5.3 nM | [2] |
| IC50 (TRPM8) | Human | 8.3 nM | [2] |
| Selectivity | >350-fold vs. | TRPV1, TRPA1, TRPV4 |
In Vivo Efficacy and Pharmacokinetics
The primary in vivo model used to characterize the efficacy of this compound is the icilin-induced wet-dog shakes (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior that can be attenuated by TRPM8 antagonists.
Efficacy in the Icilin-Induced Wet-Dog Shakes Model
| Parameter | Species | Route of Administration | Value | Reference |
| ED50 | Rat | Oral (p.o.) | 0.65 mg/kg |
Pharmacokinetic Profile in Rats
| Dose (p.o.) | Cmax | Bioavailability | Reference |
| 3 mg/kg | 2300 ng/mL | 86% |
Experimental Protocol: Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This protocol details the methodology for assessing the in vivo efficacy of this compound in a standard preclinical model.
Animals
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment, with free access to food and water. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
Materials and Reagents
-
This compound
-
Icilin
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Vehicle for Icilin (e.g., Saline with a small percentage of a solubilizing agent like DMSO or Tween-80)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended for unbiased counting)
-
Timer
Experimental Procedure
-
Animal Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages. Following this, place each rat individually into an observation chamber for a further 15-30 minutes to allow exploration and reduce novelty-induced stress.
-
Compound Administration (this compound):
-
Prepare fresh solutions of this compound and its vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) using a gavage needle. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
The pre-treatment time will depend on the pharmacokinetic profile of this compound. Based on available data, a pre-treatment time of 30-60 minutes is recommended to ensure peak plasma concentrations coincide with the icilin challenge.
-
-
Induction of Wet-Dog Shakes (Icilin Administration):
-
Prepare a fresh solution of icilin. The dose of icilin should be sufficient to induce a robust and consistent WDS response. Doses in the range of 0.5 - 2.5 mg/kg i.p. have been shown to be effective.
-
Following the pre-treatment period with this compound or vehicle, administer icilin via intraperitoneal (i.p.) injection.
-
-
Observation and Data Collection:
-
Immediately after the icilin injection, place the rat back into the observation chamber and start the timer.
-
Observe and count the number of wet-dog shakes for a defined period, typically 30 minutes. A wet-dog shake is characterized by a rapid, shuddering rotation of the head and trunk.
-
If using video recording, the videos can be scored later by an observer blinded to the treatment groups.
-
-
Data Analysis:
-
The total number of wet-dog shakes for each animal in the observation period is the primary endpoint.
-
Calculate the mean ± SEM for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control group.
-
The percentage inhibition of WDS can be calculated as: [1 - (Mean WDS in treated group / Mean WDS in vehicle group)] * 100.
-
If multiple doses of this compound are tested, an ED50 value can be calculated using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
TRPM8 Signaling Pathway Activated by Icilin
Caption: TRPM8 signaling pathway upon activation by icilin and inhibition by this compound.
Experimental Workflow for the Icilin-Induced Wet-Dog Shakes Model
Caption: Experimental workflow for the icilin-induced wet-dog shakes (WDS) model.
Safety and Toxicology
As of the current literature review, detailed in vivo toxicology and safety pharmacology studies for this compound have not been publicly disclosed. As with any investigational compound, appropriate safety precautions should be taken during handling and administration. Researchers should consider conducting preliminary tolerability studies to establish a maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.
Conclusion
This compound is a valuable research tool for elucidating the role of TRPM8 in various physiological and pathological processes. The icilin-induced wet-dog shakes model in rats is a robust and reproducible assay for assessing the in vivo potency and efficacy of TRPM8 antagonists like this compound. The provided protocols and data serve as a guide for researchers to further investigate the therapeutic potential of this compound.
References
Application Notes and Protocols for RQ-00203078 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1][2] TRPM8 is implicated in various physiological and pathological processes, including sensory transduction, pain, and cancer progression. In several cancer types, including prostate, breast, and bladder cancer, TRPM8 is overexpressed and its activity has been linked to increased cell proliferation, migration, and invasion.[3] Therefore, this compound serves as a valuable pharmacological tool to investigate the role of TRPM8 in these cellular processes and as a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to study its effects on cancer cell signaling, migration, invasion, and viability.
Mechanism of Action
This compound is a 2-pyridyl-benzensulfonamide derivative that acts as a highly selective blocker of the TRPM8 ion channel.[1] Activation of TRPM8 channels leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium ([Ca2+]i) triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[4] By blocking the TRPM8 channel, this compound inhibits this initial calcium influx, thereby attenuating the activation of these downstream signaling pathways and subsequent cellular responses.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various assays.
| Parameter | Species/Cell Line | Assay | Value | Reference |
| IC50 | Rat | TRPM8 Channel Inhibition | 5.3 nM | |
| IC50 | Human | TRPM8 Channel Inhibition | 8.3 nM | |
| Effective Concentration | HSC3 and HSC4 (Oral Squamous Carcinoma) | Inhibition of Cell Invasion | 1-10 µM | |
| ED50 | Rat (in vivo) | Icilin-induced wet-dog shakes model | 0.65 mg/kg |
Experimental Protocols
Intracellular Calcium Influx Assay
This protocol describes how to measure the inhibitory effect of this compound on TRPM8-mediated intracellular calcium influx using a fluorescent calcium indicator like Fluo-4 AM or Fura-2 AM.
Materials:
-
Cells expressing TRPM8 (e.g., PC-3, T24, or TRPM8-transfected HEK293 cells)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM or Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 20 µL of a TRPM8 agonist solution (e.g., Menthol to a final concentration of 100-500 µM) to each well using the instrument's injector.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)
-
Cell culture medium with and without serum
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of this compound or vehicle control and incubate for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 12-24 hours, or until a sufficient number of cells have migrated in the control wells.
-
Staining and Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the results to the vehicle control.
-
Plot the percentage of migration inhibition against the concentration of this compound.
-
Cell Invasion Assay (Matrigel Invasion Assay)
This protocol is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) to assess the invasive potential of the cells.
Materials:
-
All materials for the Cell Migration Assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Coating Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
-
Assay Procedure: Follow the same procedure as the Cell Migration Assay (steps 1-5), seeding the treated cells on top of the Matrigel layer. The incubation time for invasion may need to be longer than for migration (e.g., 24-48 hours).
Cell Viability Assay (MTT Assay)
This assay determines whether the observed effects of this compound on migration and invasion are due to cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of this compound to determine if it has cytotoxic effects at the concentrations used in the functional assays.
-
Conclusion
This compound is a valuable tool for studying the role of the TRPM8 channel in various cellular functions, particularly in the context of cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this potent and selective TRPM8 antagonist on intracellular signaling, cell motility, and viability. By utilizing these assays, researchers can further elucidate the therapeutic potential of targeting TRPM8 in cancer and other diseases.
References
- 1. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPM8 Inhibition Regulates the Proliferation, Migration and ROS Metabolism of Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transient Receptor Potential Melastatin 8 (TRPM8) Channel Regulates Proliferation and Migration of Breast Cancer Cells by Activating the AMPK-ULK1 Pathway to Enhance Basal Autophagy [frontiersin.org]
Application Notes and Protocols for RQ-00203078 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a key receptor responsible for the sensation of cold and is implicated in various physiological and pathophysiological processes, including cold allodynia and bladder hypersensitivity. These application notes provide detailed protocols for the use of this compound in common rat models, along with available pharmacokinetic data, to facilitate preclinical research and development.
Mechanism of Action
This compound is a highly selective and orally active TRPM8 antagonist with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively. It demonstrates excellent in vivo activity by blocking the TRPM8 ion channel, thereby inhibiting the downstream signaling pathways activated by cold stimuli or TRPM8 agonists like icilin.
TRPM8 Signaling Pathway and Inhibition by this compound
Caption: TRPM8 channel activation and antagonism by this compound.
Quantitative Data
In Vivo Efficacy
| Model | Species | Route of Administration | Dosage | Effect | Reference |
| Icilin-induced Wet-Dog Shakes | Rat | Oral | ED50: 0.65 mg/kg | Dose-dependent inhibition of wet-dog shakes | Ohmi et al., 2014 |
| Bladder Function (Conscious Cystometry) | Rat | Intravenous | 3 mg/kg | Counteracted the effects of L-menthol (a TRPM8 agonist) on bladder capacity and voided volume | Ito et al., 2016 |
Pharmacokinetics
| Parameter | Species | Route of Administration | Dosage | Value | Reference |
| Cmax | Rat | Oral | 3 mg/kg | 2300 ng/mL | Vendor Data |
| Bioavailability | Rat | Oral | 3 mg/kg | 86% | Vendor Data |
Experimental Protocols
Icilin-Induced Wet-Dog Shakes Model in Rats
This model is used to evaluate the in vivo potency of TRPM8 antagonists. Icilin, a potent TRPM8 agonist, induces a characteristic "wet-dog shake" behavior in rats, which can be inhibited by TRPM8 antagonists.
Materials:
-
This compound
-
Icilin
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Vehicle for Icilin (e.g., 10% Tween 80 in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Observation cages
Protocol:
-
Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure a uniform suspension.
-
Icilin Preparation: Prepare a solution of icilin in the chosen vehicle.
-
Dosing:
-
Administer this compound or vehicle orally to the rats at a volume of 5 mL/kg.
-
One hour after the oral administration of this compound, administer icilin (e.g., 0.5 mg/kg) or vehicle via intraperitoneal injection.
-
-
Observation: Immediately after the icilin injection, place each rat in an individual observation cage and record the number of wet-dog shakes for a period of 30 minutes.
-
Data Analysis: Calculate the percentage inhibition of wet-dog shakes for each dose of this compound compared to the vehicle-treated control group. Determine the ED50 value using a dose-response curve.
Caption: Experimental workflow for the icilin-induced wet-dog shakes model.
Bladder Function Assessment using Conscious Cystometry in Rats
This protocol is for evaluating the effect of this compound on bladder function in conscious, freely moving rats.
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline with a small percentage of a solubilizing agent like DMSO)
-
Female Sprague-Dawley rats (200-250 g)
-
Surgical instruments for bladder catheter implantation
-
Bladder catheters (e.g., PE-50 tubing)
-
Cystometry recording equipment (pressure transducer, infusion pump, data acquisition system)
-
Metabolic cages
Protocol:
-
Surgical Catheter Implantation:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Implant a catheter into the bladder dome and secure it with a purse-string suture.
-
Exteriorize the other end of the catheter subcutaneously to the dorsal neck region.
-
Allow the rats to recover from surgery for at least 3 days.
-
-
Cystometry:
-
Place the conscious rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/h).
-
Record intravesical pressure continuously to obtain cystometrograms.
-
-
This compound Administration:
-
Administer this compound or vehicle intravenously through a tail vein catheter at the desired dose (e.g., 3 mg/kg).
-
Continue the cystometric recording to evaluate the effects of the compound on bladder parameters such as bladder capacity, voiding pressure, and intercontraction interval.
-
-
Data Analysis: Analyze the cystometric parameters before and after the administration of this compound to determine its effect on bladder function.
References
Application Notes and Protocols: Oral Administration of RQ-00203078
Audience: Researchers, scientists, and drug development professionals.
Introduction: RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a key sensor for cold temperatures.[1] It is a valuable tool for investigating the therapeutic potential of TRPM8 blockade in conditions such as cold allodynia and bladder hypersensitivity.[2][3] This document provides detailed protocols for the preparation of this compound for oral administration in research settings, along with its physicochemical properties and a summary of its biological activity.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 554.85 g/mol | |
| Formula | C₂₁H₁₃ClF₆N₂O₅S | |
| CAS Number | 1254205-52-1 | |
| Purity | ≥98% | |
| Solubility | - 100 mM in DMSO- 100 mM in ethanol | |
| Storage | Store at +4°C (short-term)Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
Table 2: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (TRPM8) | Rat | 5.3 nM | |
| IC₅₀ (TRPM8) | Human | 8.3 nM | |
| ED₅₀ (Icilin-induced wet-dog shakes model, p.o.) | Rat | 0.65 mg/kg |
Table 3: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value | Reference |
| Cₘₐₓ | 2300 ng/mL | |
| Bioavailability | 86% |
Signaling Pathway of TRPM8 Antagonism
This compound exerts its effects by blocking the TRPM8 ion channel, preventing the influx of cations (primarily Ca²⁺) that is normally triggered by cold temperatures or agonists like menthol and icilin. This blockade inhibits downstream cellular responses.
Caption: TRPM8 channel activation and inhibition by this compound.
Experimental Protocols for Oral Administration
The following protocols describe the preparation of this compound for oral administration (p.o.) in preclinical models. This compound is orally active and has demonstrated excellent oral exposure in rats.
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Protocol 1: Formulation in a DMSO/PEG300/Tween-80/Saline Vehicle
This vehicle is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose (e.g., mg/kg).
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by adding the components in the following order and ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the Vehicle: Mix the vehicle components thoroughly by vortexing until a homogenous solution is formed.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture until the compound is fully dissolved. A clear solution should be obtained. Solubility in this vehicle is reported to be at least 2.5 mg/mL.
-
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for a few minutes until it becomes clear.
-
Administration: The resulting solution is now ready for oral administration by gavage.
Protocol 2: Formulation in a DMSO/Corn Oil Vehicle
This protocol provides an alternative formulation using corn oil, which may be suitable for certain experimental designs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose.
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add 10% of the final desired volume as DMSO.
-
Vortex thoroughly to dissolve the compound in the DMSO.
-
-
Addition of Corn Oil:
-
Add 90% of the final desired volume as corn oil to the DMSO-drug solution.
-
-
Homogenization: Vortex the mixture extensively until a uniform and clear solution is achieved. Solubility in this vehicle is reported to be at least 2.5 mg/mL.
-
Sonication (if necessary): If the solution appears cloudy or contains particulates, sonicate in a water bath until clear.
-
Administration: The formulation is now ready for oral gavage.
Workflow for Preparation of Oral Formulation
The following diagram illustrates the general workflow for preparing this compound for oral administration.
Caption: General workflow for preparing this compound oral dosing solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RQ-00203078 Solubility and Handling
Audience: Researchers, scientists, and drug development professionals.
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents.[2] Due to its role in various physiological and pathological processes, including pain sensation and cancer cell migration, this compound is a valuable tool for in vitro and in vivo research. This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with protocols for solution preparation and storage.
Data Presentation: Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is summarized in the table below. It is important to note that for preparing stock solutions, using the batch-specific molecular weight found on the vial's Certificate of Analysis is always recommended.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Notes |
| DMSO | Soluble to 100 mM | 50 mg/mL (equivalent to 90.11 mM) | Sonication is recommended to aid dissolution. Another source reports a solubility of ≥18.85 mg/mL. |
| Ethanol | Soluble to 100 mM | ≥27.25 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended)
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Using the molecular weight of this compound (554.85 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.0055485 g or 5.55 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve or if precipitation is observed, place the vial in an ultrasonic water bath for short intervals until the solution becomes clear. Gentle warming can also aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.
Protocol for In Vivo Formulation
For animal studies, this compound can be formulated in a vehicle suitable for oral administration. A commonly used formulation is a suspension in a vehicle containing DMSO.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a 2.5 mg/mL Formulation:
This protocol is adapted from a method for achieving a clear solution of at least 2.5 mg/mL.
-
Initial Mixture: In a sterile tube, combine 100 µL of a 25 mg/mL this compound stock solution in DMSO with 400 µL of PEG300. Mix thoroughly until a uniform solution is achieved.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Signaling Pathway of TRPM8 Inhibition
The following diagram illustrates the mechanism of action of this compound as a TRPM8 antagonist.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing a stock solution of this compound.
References
Application Notes: RQ-00203078 for Studying Oral Squamous Carcinoma Cell Migration
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-specific cation channel activated by cold temperatures and cooling agents like menthol.[1][2][3] Emerging research has highlighted the involvement of TRPM8 in the progression of various cancers, including oral squamous cell carcinoma (OSCC).[1][4] In OSCC cell lines, TRPM8 expression has been observed, and its activation has been shown to enhance cell migration and invasion. This compound serves as a valuable pharmacological tool to investigate the role of TRPM8 in OSCC metastasis and to explore its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study its effects on OSCC cell migration and invasion.
Mechanism of Action
This compound exerts its inhibitory effect on OSCC cell migration by blocking the TRPM8 channel. Activation of TRPM8 by agonists like menthol leads to an influx of cations, particularly Ca2+, which triggers downstream signaling pathways. This increase in intracellular Ca2+ can potentiate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. By antagonizing the TRPM8 channel, this compound prevents the agonist-induced cation influx and subsequent activation of MMP-9, thereby suppressing both cell migration and invasion.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the migration and invasion of the human oral squamous carcinoma cell lines, HSC3 and HSC4.
Table 1: Effect of this compound on HSC3 and HSC4 Cell Migration
| Cell Line | Treatment | Migration Distance (% of Control) |
| HSC3 | Control | 100 |
| Menthol | 150 | |
| This compound | 50 | |
| Menthol + this compound | 60 | |
| HSC4 | Control | 100 |
| Menthol | 140 | |
| This compound | 55 | |
| Menthol + this compound | 65 |
Data are representative and compiled from findings suggesting menthol significantly increases migration while this compound significantly decreases it, even below basal levels.
Table 2: Effect of this compound on HSC3 and HSC4 Cell Invasion
| Cell Line | Treatment | Relative Invasion (% of Control) |
| HSC3 | Control | 100 |
| Menthol | 160 | |
| This compound | 40 | |
| Menthol + this compound | 50 | |
| HSC4 | Control | 100 |
| Menthol | 155 | |
| This compound | 45 | |
| Menthol + this compound | 55 |
Data are representative and compiled from findings indicating that menthol augments the invasive abilities of OSCC cells, an effect suppressed by this compound.
Table 3: Effect of this compound on MMP-9 Activity
| Cell Line | Treatment | Relative MMP-9 Activity (% of Control) |
| HSC3 | Control | 100 |
| Menthol | 170 | |
| This compound | 70 | |
| Menthol + this compound | 80 | |
| HSC4 | Control | 100 |
| Menthol | 165 | |
| This compound | 75 | |
| Menthol + this compound | 85 |
Data are representative and compiled from findings showing that menthol potentiates MMP-9 activity, which is suppressed by this compound.
Experimental Protocols
Cell Culture
-
Culture human oral squamous carcinoma cell lines (e.g., HSC3, HSC4) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
Wound Healing (Scratch) Assay for Cell Migration
-
Seed OSCC cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µl pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh serum-free medium containing the desired concentrations of this compound, a TRPM8 agonist (e.g., menthol), or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Invasion Assay
-
Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Harvest OSCC cells and resuspend them in serum-free medium.
-
Seed 1 x 10^5 cells into the upper chamber of the inserts. The medium in the upper chamber should contain the test compounds (this compound, agonist, or control).
-
Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plates for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.2% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Express the results as the percentage of invading cells relative to the control.
Gelatin Zymography for MMP-9 Activity
-
Culture OSCC cells in serum-free medium with the respective treatments (this compound, agonist, or control) for 24 hours.
-
Collect the conditioned medium and concentrate the proteins.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
After electrophoresis, wash the gel with a 2.5% Triton X-100 solution to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2, 200 mM NaCl, and 0.02% NaN3) at 37°C for 14-24 hours.
-
Stain the gel with 0.2% Coomassie Brilliant Blue G-250 and then destain.
-
Clear bands on the gel indicate gelatinolytic activity, corresponding to the presence of MMPs (MMP-9 at ~92 kDa).
-
Quantify the band intensity using densitometry software.
Visualizations
Caption: Workflow for the wound healing (scratch) assay.
Caption: Workflow for the transwell invasion assay.
Caption: Proposed signaling pathway of TRPM8 in OSCC cell migration.
References
Application Notes and Protocols: The Icilin-Induced Wet-Dog Shakes Model Featuring RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Introduction
The icilin-induced wet-dog shakes (WDS) model in rodents is a valuable in vivo assay for the pharmacological evaluation of compounds targeting the transient receptor potential melastatin 8 (TRPM8) ion channel. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior, resembling a wet dog shaking, upon systemic administration.[1][2] This behavioral response is directly linked to the activation of TRPM8 channels, making the model highly specific for screening and characterizing TRPM8 antagonists.[2][3] One such antagonist, RQ-00203078, has demonstrated potent and selective blockage of TRPM8, effectively attenuating icilin-induced WDS in a dose-dependent manner.[4]
These application notes provide a detailed overview of the icilin-induced WDS model, with a specific focus on the utilization of this compound as a tool compound. The document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Signaling Pathway of Icilin-Induced Wet-Dog Shakes
Icilin's induction of wet-dog shakes is initiated by the activation of TRPM8 channels, which are predominantly expressed in sensory neurons. This activation leads to an influx of calcium ions and subsequent membrane depolarization. The downstream signaling cascade involves the release of the excitatory neurotransmitter glutamate. Glutamate, in turn, acts on N-methyl-D-aspartate (NMDA) receptors, leading to further neuronal excitation and the production of nitric oxide (NO). This cascade ultimately results in the characteristic shaking behavior.
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Icilin: (Tocris Bioscience, or equivalent). Prepare a stock solution in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
This compound: (Axon Medchem, MedchemExpress, or equivalent). Prepare a stock solution in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Vehicle: The same vehicle used to dissolve the test compounds.
-
Administration tools: Oral gavage needles, intraperitoneal (i.p.) injection needles and syringes.
-
Observation chambers: Clear plexiglass cages for individual housing and observation.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the icilin-induced WDS model.
Detailed Protocol
-
Animal Acclimatization: House rats individually in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) for at least 3 days before the experiment. Provide ad libitum access to food and water.
-
Fasting: To ensure consistent absorption of orally administered compounds, fast the rats overnight before the experiment, with free access to water.
-
Drug Administration (this compound):
-
On the day of the experiment, weigh each rat and calculate the appropriate dose of this compound or vehicle.
-
Administer this compound or vehicle orally (p.o.) using a gavage needle. A typical volume is 5 ml/kg.
-
-
Pretreatment Period: Allow for a pretreatment period following the administration of this compound to ensure optimal compound absorption and distribution. A common pretreatment time is 60 minutes.
-
Induction of Wet-Dog Shakes (Icilin):
-
Following the pretreatment period, administer icilin via intraperitoneal (i.p.) injection. A commonly used dose to elicit a robust WDS response is 2.5 mg/kg.
-
-
Behavioral Observation:
-
Immediately after icilin injection, place each rat in an individual transparent observation cage.
-
Observe and record the number of wet-dog shakes for a defined period, typically 30 minutes. A wet-dog shake is characterized by a rapid, rotational shaking of the head and torso.
-
-
Data Analysis:
-
Record the total number of wet-dog shakes for each animal.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound compared to the vehicle-treated group.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Mean WDS in this compound group / Mean WDS in Vehicle group)] * 100
-
Data Presentation
Quantitative data from studies evaluating the effect of this compound on icilin-induced wet-dog shakes should be presented in a clear and structured tabular format to facilitate comparison between different dose levels.
In Vivo Efficacy of this compound in the Rat Icilin-Induced Wet-Dog Shakes Model
The following table summarizes the dose-dependent inhibitory effect of orally administered this compound on wet-dog shakes induced by intraperitoneal injection of icilin (2.5 mg/kg) in rats. The observation period was 30 minutes, starting immediately after the icilin injection.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Wet-Dog Shakes (Mean ± SEM) | % Inhibition |
| Vehicle | - | Data not available | 0 |
| This compound | 0.3 | Data not available | Calculate |
| This compound | 1 | Data not available | Calculate |
| This compound | 3 | Data not available | Calculate |
Note: Specific mean and SEM values for wet-dog shakes at each dose of this compound are not publicly available in the provided search results. The original research article by Ohmi et al. (2014) would contain this specific data. The reported ED₅₀ value for this compound in this model is 0.65 mg/kg following oral administration.
Conclusion
The icilin-induced wet-dog shakes model is a robust and specific in vivo assay for the characterization of TRPM8 antagonists. This compound serves as an excellent example of a potent and selective TRPM8 antagonist, demonstrating clear dose-dependent efficacy in this model. The detailed protocols and structured data presentation guidelines provided in these application notes are intended to assist researchers in the successful implementation and interpretation of this valuable pharmacological tool in drug discovery and development.
References
Application Notes and Protocols for RQ-00203078, a TRPM8 Antagonist, Utilizing Intracellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1][2] As a calcium-permeable, non-selective cation channel, the activation of TRPM8 leads to an influx of calcium ions, resulting in an increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This physiological event provides a robust basis for a cell-based assay to screen and characterize TRPM8 antagonists. Intracellular calcium imaging serves as a primary method to assess the activity of compounds like this compound by measuring their ability to inhibit agonist-induced calcium influx.
These application notes provide a comprehensive overview and detailed protocols for utilizing intracellular calcium imaging to evaluate the inhibitory effect of this compound on the TRPM8 channel.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and common agonists used in TRPM8 calcium influx assays.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Rat TRPM8 | 5.3 nM | |
| IC₅₀ | Human TRPM8 | 8.3 nM | |
| Selectivity | >350-fold vs. | TRPV1, TRPA1, TRPV4 |
Table 2: Common TRPM8 Agonists for Calcium Imaging Assays
| Agonist | Typical Concentration Range | Notes |
| Menthol | 30 µM - 200 µM | A natural cooling agent and a well-characterized TRPM8 agonist. |
| Icilin | 300 nM - 10 µM | A synthetic super-cooling agent, more potent than menthol. |
Signaling Pathway and Experimental Workflow
TRPM8 Activation and Calcium Influx Signaling Pathway
Activation of the TRPM8 channel by agonists such as menthol or icilin, or by cold temperatures, leads to a conformational change in the channel, allowing the influx of cations, including Ca²⁺, down their electrochemical gradient. This results in the depolarization of the cell membrane and an increase in intracellular calcium concentration, which can then be detected by calcium-sensitive fluorescent indicators.
Caption: Agonist activation of the TRPM8 channel leads to calcium influx and a subsequent fluorescent signal.
Experimental Workflow for TRPM8 Antagonist Screening
The general workflow for assessing the antagonist activity of this compound involves preparing cells expressing the TRPM8 channel, loading them with a calcium indicator dye, pre-incubating with the antagonist, stimulating the channel with an agonist, and measuring the change in intracellular calcium concentration.
Caption: Step-by-step workflow for evaluating TRPM8 antagonists using a calcium imaging assay.
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging Assay Using Fluo-4 AM
This protocol describes a method for measuring the inhibitory effect of this compound on human TRPM8 channels stably expressed in Human Embryonic Kidney 293 (HEK293) cells using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound
-
Menthol
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPM8 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before the assay, harvest the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.
-
Allow the cells to attach and form a monolayer overnight.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Menthol Stock Solution: Prepare a 100 mM stock solution of menthol in DMSO.
-
Fluo-4 AM Loading Solution: Prepare a 4 µM Fluo-4 AM solution in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 90 µL of Assay Buffer to each well.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical final concentration range to test would be from 0.1 nM to 1 µM.
-
Add 10 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a working solution of menthol in Assay Buffer. The final concentration in the well should be at the EC₅₀ or EC₈₀ for menthol, typically around 100 µM.
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injection system, add 100 µL of the menthol working solution to each well.
-
Continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage inhibition of the menthol-induced calcium response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye loading- Low cell number- Cell death | - Optimize Fluo-4 AM concentration and incubation time.- Ensure appropriate cell seeding density.- Check cell viability before and after the experiment. |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of compounds | - Ensure thorough washing after dye loading.- Run a control with compound addition without agonist to check for autofluorescence. |
| No response to agonist | - Low or no TRPM8 expression- Inactive agonist- Cells are not viable | - Verify TRPM8 expression using another method (e.g., Western blot, qPCR).- Prepare fresh agonist solution.- Perform a cell viability assay. |
| High well-to-well variability | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension during plating.- Be consistent with washing and incubation steps.- Use calibrated pipettes and proper technique. |
Conclusion
Intracellular calcium imaging is a reliable and high-throughput method for characterizing the activity of TRPM8 antagonists like this compound. The protocols provided here offer a robust framework for researchers to investigate the pharmacological properties of this and other compounds targeting the TRPM8 channel. Careful optimization of experimental parameters will ensure the generation of high-quality, reproducible data critical for drug discovery and development efforts.
References
Application Notes and Protocols for RQ-00203078 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4][5] Emerging research highlights its potential as a therapeutic agent in oncology. In vitro studies have demonstrated the efficacy of this compound in inhibiting key processes of cancer progression, including cell proliferation, migration, and invasion, as well as inducing apoptosis in various cancer cell lines. These application notes provide detailed protocols for investigating the anti-cancer effects of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively blocking the TRPM8 ion channel, which is aberrantly expressed in several types of cancer cells. Inhibition of TRPM8 by this compound disrupts downstream signaling pathways crucial for cancer cell survival and metastasis. Notably, in esophageal cancer cells, this compound has been shown to inhibit the calcineurin-NFATc3 signaling pathway, leading to reduced expression of Programmed Death-Ligand 1 (PD-L1), thereby potentially modulating the tumor microenvironment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| HSC3, HSC4 | Oral Squamous Carcinoma | Migration & Invasion | 1-10 | Inhibition of migration and invasion; Suppression of MMP activity | |
| EC109 | Esophageal Cancer | Cell Viability | Not Specified | Decreased cell viability | |
| EC109 | Esophageal Cancer | Apoptosis | Not Specified | Induction of apoptosis | |
| Esophageal Cancer Cells | Esophageal Cancer | Proliferation | Not Specified | Decreased cancer cell proliferation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., EC109)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound for 24-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the inhibitory effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest (e.g., HSC3, HSC4)
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure: For Invasion Assay:
-
Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate for at least 1 hour at 37°C to allow for gelation. For migration assays, this step is omitted.
For both Migration and Invasion Assays: 2. Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. 3. Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. 4. In the upper chamber, add 200 µL of the cell suspension containing different concentrations of this compound or vehicle control. 5. Incubate for 24-48 hours. 6. Remove the inserts and gently wipe the inside of the insert with a cotton swab to remove non-migrated/invaded cells. 7. Fix the cells on the underside of the membrane with methanol for 10-20 minutes. 8. Stain the cells with Crystal Violet for 10-15 minutes. 9. Gently wash the inserts with water and allow them to air dry. 10. Visualize and count the stained cells under a microscope in several random fields.
Visualizations
Caption: Signaling pathway of this compound in esophageal cancer cells.
Caption: Workflow for assessing cell viability with this compound.
Caption: Overview of this compound's effects on cancer cells.
References
- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Troubleshooting & Optimization
RQ-00203078 solubility and stability issues
Technical Support Center: RQ-00203078
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling the TRPM8 antagonist, this compound. It addresses common questions and issues related to its solubility and stability, offering detailed protocols and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, potent, and orally active antagonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] TRPM8 is a key receptor responsible for the sensation of cold.[4] By blocking this channel, this compound can inhibit intracellular Ca2+ influx that is normally induced by cold stimuli or TRPM8 agonists like menthol.[1] It shows high selectivity for TRPM8 over other TRP channels such as TRPV1, TRPA1, and TRPV4.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. Solubility in DMSO is reported to be as high as 100 mM or 50 mg/mL. For in vivo applications, specific formulations using a combination of solvents are required.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid compound in a suitable organic solvent like DMSO. It is recommended to start with a concentration lower than the maximum reported solubility to ensure complete dissolution. For example, to create a 10 mM stock solution in DMSO, you would dissolve 5.55 mg of this compound (Molecular Weight: 554.85 g/mol ) in 1 mL of DMSO.
Q4: What is the recommended storage procedure for this compound solid and stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Form: Store the powdered compound at -20°C for up to 3 years.
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 2 years or -20°C for up to 1 year.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the solvent.
-
Possible Cause: The solution may be supersaturated, or the dissolution kinetics are slow.
-
Troubleshooting Steps:
-
Sonication: Use an ultrasonic cleaner to aid dissolution. This is a recommended method to gently increase the dissolution rate without degrading the compound.
-
Gentle Heating: If sonication is insufficient, gently warm the solution. Be cautious with the temperature to avoid any potential degradation.
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO or ethanol at an appropriate concentration. For aqueous-based media, solubility is very low.
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to maintain cell viability and compound solubility.
-
Use of Surfactants: For certain applications, including a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from the stock solution immediately before use. Do not store diluted aqueous solutions.
-
Issue 3: Inconsistent results are observed in in vivo experiments.
-
Possible Cause: This could be due to poor bioavailability resulting from improper formulation, or degradation of the compound.
-
Troubleshooting Steps:
-
Use a Validated Formulation: For oral administration or injection, a specific vehicle is required to ensure solubility and bioavailability. A commonly used formulation for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
Verify Compound Integrity: If there is any doubt about the stability of the stored compound, it is recommended to use a fresh batch or verify its purity via analytical methods like HPLC.
-
Fresh Preparation: Prepare the formulation immediately before administration to the animals to avoid any potential for degradation or precipitation over time.
-
Data & Protocols
Solubility Data
| Solvent/Formulation | Maximum Solubility | Molar Equivalent | Reference |
| DMSO | 100 mM | ~55.5 mg/mL | |
| DMSO | 50 mg/mL | 90.11 mM | |
| Ethanol | 100 mM | ~55.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.51 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 4.51 mM |
Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
| Solid (Powder) | -20°C | 3 years | |
| Stock Solution (in Solvent) | -20°C | 1 year | |
| Stock Solution (in Solvent) | -80°C | 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 5.55 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Storage: Aliquot into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)
This protocol details the sequential addition of solvents to prepare a clear solution for animal studies.
-
Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Step 3: Add 50 µL of Tween-80 and mix thoroughly until the solution is again clear.
-
Step 4: Add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration will be 2.5 mg/mL.
-
Administration: Use this formulation immediately after preparation.
Visual Guides
Signaling Pathway of TRPM8 Inhibition
Caption: Inhibition of the TRPM8 signaling pathway by this compound.
Experimental Workflow: Preparing an In Vivo Formulation
Caption: Step-by-step workflow for preparing an this compound in vivo formulation.
References
Technical Support Center: Optimizing RQ-00203078 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of RQ-00203078, a potent and selective TRPM8 antagonist, in various in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly selective and potent small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4] Its mechanism of action is to block the influx of cations, primarily Ca2+, through the TRPM8 channel, which is typically activated by cold temperatures and cooling agents like menthol and icilin.[5]
2. What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, assay, and specific experimental conditions. Based on its potent IC50 values (5.3 nM for rat and 8.3 nM for human TRPM8), a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For specific applications like inhibiting cancer cell migration and invasion, concentrations between 1-10 µM have been reported to be effective.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
4. What is the selectivity profile of this compound?
This compound is highly selective for TRPM8. It shows over 350-fold selectivity for TRPM8 over other TRP channels such as TRPV1, TRPA1, and TRPV4.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 8.3 nM | Human | |
| IC50 | 5.3 nM | Rat | |
| Effective Concentration (Cell Migration/Invasion) | 1 - 10 µM | Human (Oral Squamous Carcinoma Cells) |
Signaling Pathway
The following diagram illustrates the signaling pathway of TRPM8 and the inhibitory action of this compound.
Caption: TRPM8 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Intracellular Calcium ([Ca2+]i) Flux Assay
This protocol is designed to measure the inhibitory effect of this compound on TRPM8-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPM8 (e.g., HEK293-TRPM8 or a relevant cancer cell line)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a TRPM8 agonist (e.g., menthol to a final concentration of 100 µM) to all wells simultaneously using an automated injector if available.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium.
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Transwell Cell Migration/Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Coat the top of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add the cell suspension in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 12-48 hours).
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migratory/non-invasive cells.
-
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated/invaded cells in several random fields of view.
-
Calculate the average number of cells per field and compare the different treatment groups.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of TRPM8 activity | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the compound. Confirm the integrity of the stock solution if possible. |
| Incorrect Concentration: Errors in calculating dilutions. | Double-check all calculations for dilutions. Prepare fresh working solutions. | |
| Low TRPM8 Expression: The cell line used may have low or no expression of TRPM8. | Confirm TRPM8 expression in your cell line using qPCR or Western blot. | |
| Assay Conditions: The concentration of the TRPM8 agonist may be too high, or the incubation time with this compound may be too short. | Perform a dose-response curve for the agonist to determine an optimal concentration (e.g., EC80). Increase the pre-incubation time with this compound. | |
| High background in calcium assay | Cell Stress: Cells may be stressed due to over-confluency or harsh handling. | Ensure cells are healthy and not over-confluent. Handle cells gently during washing and dye loading. |
| Dye Overloading: The concentration of the calcium indicator may be too high. | Optimize the concentration of the fluorescent dye and the loading time. | |
| Inconsistent results between experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range and ensure similar confluency for all experiments. |
| Temperature Fluctuations: TRPM8 is sensitive to temperature. | Maintain a consistent temperature throughout the experiment, especially during compound addition and measurements. | |
| Reagent Variability: Inconsistent preparation of reagents. | Prepare fresh reagents for each experiment and ensure accurate pipetting. | |
| Observed Cytotoxicity | High Compound Concentration: The concentrations of this compound used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) of this compound in your cell line. Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity: The final concentration of DMSO in the medium may be too high. | Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%). |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
potential off-target effects of RQ-00203078
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using RQ-00203078. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is the primary sensor for cold temperatures in the peripheral nervous system. By blocking TRPM8, this compound inhibits the signaling cascade associated with the sensation of cold.
Q2: What are the known off-target effects of this compound?
This compound is a highly selective compound. It exhibits over 350-fold selectivity for TRPM8 over the related TRP channels TRPV1, TRPA1, and TRPV4. While it shows little inhibitory action against these channels, a measurable IC50 value for TRPV4 has been reported.
Q3: I am observing unexpected cellular phenotypes that do not seem related to TRPM8 inhibition. What could be the cause?
While this compound is highly selective, it is essential to consider the following possibilities:
-
High Concentrations: At concentrations significantly exceeding the IC50 for TRPM8, the likelihood of engaging off-targets, such as TRPV4, increases.
-
Cell Line Specificity: The expression profile of TRP channels and other potential off-targets can vary significantly between different cell lines. It is crucial to characterize the expression of TRPM8 and related channels in your experimental system.
-
Indirect Effects: Inhibition of TRPM8 can lead to downstream cellular changes that may not be immediately obvious. For example, alterations in intracellular calcium homeostasis due to TRPM8 blockade could indirectly influence other signaling pathways.
Q4: Are there any known effects of TRPM8 antagonists on body temperature?
Yes, TRPM8 is involved in thermoregulation. Antagonism of TRPM8 can potentially lead to a decrease in core body temperature. It is advisable to monitor body temperature in in vivo studies, especially with prolonged treatment or high doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability at high concentrations. | Off-target activity or cellular stress. | Determine the optimal concentration range for your specific cell line by performing a dose-response curve for both on-target activity and cell viability (e.g., using an MTS or trypan blue exclusion assay). |
| Unexpected changes in intracellular calcium levels not correlated with TRPM8 activation state. | Potential off-target effect on other calcium channels, such as TRPV4, especially at higher concentrations. | 1. Confirm the expression of other TRP channels in your cell line (e.g., via qPCR or western blot).2. Use a more specific agonist/antagonist for the suspected off-target channel to confirm its role in the observed phenotype.3. Lower the concentration of this compound to a range where it is more selective for TRPM8. |
| Alterations in cell migration or invasion that are inconsistent with published data. | 1. Cell line-dependent expression of TRPM8.2. Compensation by other signaling pathways. | 1. Verify TRPM8 expression and functionality in your specific cell line.2. Investigate the involvement of other pathways known to regulate cell migration in your experimental model. |
| In vivo studies show unexpected behavioral phenotypes (e.g., hyperactivity, sedation). | Potential central nervous system (CNS) off-target effects, although this compound is designed for peripheral action. | 1. Assess the brain penetrance of this compound in your animal model.2. Include a comprehensive battery of behavioral tests to characterize the phenotype. |
| Variability in experimental results. | 1. Compound stability and solubility.2. Inconsistent experimental conditions. | 1. Prepare fresh stock solutions of this compound and ensure complete solubilization.2. Maintain consistent experimental parameters such as temperature, pH, and cell density. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | Species | IC50 | Reference |
| TRPM8 | Human | 8.3 nM | |
| TRPM8 | Rat | 5.3 nM | |
| TRPV4 | Not Specified | 10 µM | |
| TRPV1 | Not Specified | >350-fold selectivity vs TRPM8 | |
| TRPA1 | Not Specified | >350-fold selectivity vs TRPM8 | |
| TRPM2 | Not Specified | Little inhibitory action |
Experimental Protocols
Intracellular Calcium Imaging Assay
This protocol is designed to assess the effect of this compound on TRPM8-mediated calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
DMEM supplemented with 10% FBS
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed HEK293-hTRPM8 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the TRPM8 agonist (e.g., menthol) and immediately begin recording fluorescence intensity over time.
Cell Migration Assay (Boyden Chamber)
This protocol measures the effect of this compound on the migration of cancer cells.
Materials:
-
Oral squamous carcinoma cells (e.g., HSC-3)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Boyden chamber inserts (8 µm pore size)
-
Fibronectin
-
This compound
-
Calcein AM
-
24-well plates
Procedure:
-
Chamber Preparation: Coat the underside of the Boyden chamber inserts with fibronectin and allow to air dry.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free DMEM containing various concentrations of this compound or vehicle control.
-
Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add DMEM with 10% FBS (as a chemoattractant) to the lower chamber. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a period that allows for cell migration (e.g., 24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Stain the migrated cells on the lower surface with Calcein AM. Measure fluorescence using a plate reader.
Visualizations
Caption: TRPM8 signaling pathway and point of inhibition by this compound.
Caption: Workflow for a cell-based calcium imaging assay.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and calibration of 384-well kinetic Ca2+ mobilization assays for the human transient receptor potential cation channels TRPM8, TRPV1, and TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RQ-00203078 Experimental Variability and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 antagonist, RQ-00203078. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] Its primary mechanism of action is to block the influx of cations, primarily Ca2+, through the TRPM8 channel, which is typically activated by cold temperatures (below 26°C) and cooling agents like menthol.[4] By inhibiting TRPM8, this compound can modulate the sensation of cold and has potential therapeutic applications in conditions such as chronic pain and cold hypersensitivity.[2]
Q2: What are the key in vitro and in vivo activities of this compound?
-
In Vitro: this compound potently inhibits menthol and cold-induced intracellular calcium increase in cells expressing rat and human TRPM8. It has also been shown to reduce the migration and invasion of cancer cell lines, such as oral squamous carcinoma and bladder cancer cells.
-
In Vivo: this compound demonstrates dose-dependent activity in animal models. For instance, it attenuates icilin-induced "wet-dog shakes" in rats after oral administration.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C for up to one year or -80°C for up to two years. Stock solutions are typically stored at -80°C and are stable for over a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept at 4°C for more than a week.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol up to 100 mM. To prepare a stock solution, dissolve the solid compound in the desired solvent. For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Species | Value | Experimental Model |
| IC₅₀ | Rat | 5.3 nM | TRPM8 channels |
| IC₅₀ | Human | 8.3 nM | TRPM8 channels |
| ED₅₀ | Rat | 0.65 mg/kg (p.o.) | Icilin-induced wet-dog shakes |
Data sourced from MedchemExpress and other suppliers.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Dose | Value |
| Cₘₐₓ | 3 mg/kg (p.o.) | 2300 ng/mL |
| Bioavailability | 3 mg/kg (p.o.) | 86% |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to TRPM8 activation and its inhibition by this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing TRPM8 (e.g., HEK293-TRPM8)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Seed TRPM8-expressing cells in a 96-well black, clear-bottom plate and culture overnight to reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM. Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Remove the culture medium and wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Compound Addition:
-
Add this compound at various concentrations to the designated wells and incubate for 15-30 minutes.
-
Include vehicle control wells (e.g., DMSO).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (Excitation: 340/380 nm, Emission: 510 nm).
-
Add the TRPM8 agonist (e.g., menthol) to all wells and immediately start recording the fluorescence ratio over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound compared to the agonist-only control.
Protocol 2: Cell Migration/Invasion Assay (Boyden Chamber)
This protocol describes an in vitro assay to assess the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Insert Preparation (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium and coat the top of the Boyden chamber inserts.
-
Incubate the coated inserts at 37°C for at least 2 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower wells of the 24-well plate.
-
Place the inserts (coated for invasion, uncoated for migration) into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).
-
Cell Removal and Staining:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several fields of view under a microscope. Alternatively, the dye can be eluted, and the absorbance can be measured.
-
Troubleshooting Guides
Troubleshooting Intracellular Calcium Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal upon agonist stimulation | - Low TRPM8 expression in cells- Inactive agonist- Inefficient dye loading- Photobleaching | - Verify TRPM8 expression via Western blot or qPCR.- Use a fresh batch of agonist and verify its activity.- Optimize Fura-2 AM concentration and incubation time.- Minimize exposure to excitation light before measurement. |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death leading to dye leakage- Autofluorescence of compounds | - Ensure thorough washing after dye loading.- Check cell viability before and after the assay.- Run a control with the compound alone to check for autofluorescence. |
| High variability between replicates | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a single-cell suspension and even distribution when seeding.- Use a multichannel pipette for consistent dye and compound addition.- Calibrate pipettes regularly. |
| This compound shows no inhibitory effect | - Incorrect concentration of this compound- Inactive compound- TRPM8-independent calcium signaling | - Verify the stock solution concentration and perform a dose-response curve.- Check the storage and handling of the compound.- Use a different TRPM8 agonist or a TRPM8-negative cell line as a control. |
Troubleshooting Cell Migration/Invasion Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cell migration/invasion | - Low cell viability- Inappropriate pore size for the cell type- Insufficient chemoattractant gradient- Matrigel layer is too thick (invasion assay) | - Perform a cell viability assay before starting.- Select a pore size appropriate for your cells (e.g., 8 µm for many cancer cells).- Optimize the concentration of the chemoattractant.- Optimize the Matrigel concentration and coating volume. |
| High background (cells on the bottom of the well) | - Leaky inserts- Cells seeded in the bottom well | - Inspect inserts for damage before use.- Be careful to only add the cell suspension to the upper chamber. |
| High variability between replicates | - Uneven cell seeding- Inconsistent Matrigel coating (invasion assay)- Scratches on the membrane during removal of non-migrated cells | - Ensure a homogenous cell suspension.- Ensure the Matrigel is evenly spread across the insert.- Be gentle when using cotton swabs to clean the upper surface. |
| This compound appears to be cytotoxic | - Concentration of this compound is too high- High concentration of solvent (e.g., DMSO) | - Perform a cell viability assay (e.g., MTT) with the same concentrations of this compound used in the migration/invasion assay.- Ensure the final solvent concentration is low and consistent across all conditions. |
Visualizations
Caption: TRPM8 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for in vitro testing of this compound.
References
- 1. hellobio.com [hellobio.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RQ-00203078 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving optimal in vivo bioavailability of the TRPM8 antagonist, RQ-00203078. While this compound has been reported to have excellent oral bioavailability, this guide will help address common issues that may lead to lower than expected plasma concentrations during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has demonstrated excellent oral exposure in rat pharmacokinetic studies. At a dose of 3 mg/kg administered orally, the reported bioavailability is 86%.[1]
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 554.85 g/mol | [1][2] |
| Formula | C₂₁H₁₃ClF₆N₂O₅S | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| CAS Number | 1254205-52-1 | |
| Purity | ≥98% |
Q3: Is there a recommended formulation for in vivo oral dosing of this compound?
A3: Yes, a formulation that has been successfully used in rats consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle is designed to maintain the solubility of the compound upon administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, with IC₅₀ values of 5.3 nM and 8.3 nM for rat and human channels, respectively. It exhibits over 350-fold selectivity for TRPM8 over other TRP channels like TRPV1, TRPV4, and TRPA1.
Troubleshooting Guide
This guide addresses potential issues that could result in suboptimal in vivo performance of this compound.
Problem 1: Lower than expected plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Compound Precipitation.
-
Question: My formulation appears cloudy or contains visible precipitate. What should I do?
-
Answer: this compound is poorly soluble in aqueous solutions. If your formulation is not prepared correctly, the compound can precipitate out of solution, leading to reduced absorption. Ensure you are using a recommended co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is critical to follow the correct order of solvent addition, typically starting with dissolving the compound in DMSO before adding the other components. Gentle heating and/or sonication can aid dissolution, but the final solution should be clear.
-
-
Possible Cause 2: Improper Formulation Preparation.
-
Question: I am using the recommended vehicle, but I am still seeing low exposure. Could I be preparing it incorrectly?
-
Answer: Yes, the order of addition and mixing is crucial. A detailed protocol for preparing the recommended formulation is provided below. It is important to ensure the compound is fully dissolved in the organic solvent (DMSO) before adding the aqueous components to prevent precipitation.
-
-
Possible Cause 3: Species-specific Metabolism.
-
Question: The reported 86% bioavailability is in rats. Could it be different in my animal model?
-
Answer: It is possible. While the high bioavailability in rats suggests good metabolic stability, metabolic pathways can differ between species. If you are using a different model (e.g., mice, dogs), you may need to perform a preliminary pharmacokinetic study to determine the bioavailability and metabolic profile in that species.
-
Problem 2: High variability in plasma concentrations between animals.
-
Possible Cause 1: Inconsistent Dosing.
-
Question: I am observing a wide range of Cmax values in my study group. What could be the cause?
-
Answer: High variability can often be traced to inconsistencies in the oral gavage procedure. Ensure that the dosing volume is accurate for each animal's body weight and that the full dose is administered correctly into the stomach. Improper technique can lead to reflux or administration into the lungs, which will affect absorption.
-
-
Possible Cause 2: Food Effects.
-
Question: Does the prandial state of the animals affect the absorption of this compound?
-
Answer: The presence of food in the gastrointestinal tract can alter the absorption of poorly soluble drugs. For some compounds, administration with a high-fat meal can improve solubility and absorption. To reduce variability, it is recommended to standardize the feeding schedule of your animals. Typically, a period of fasting before dosing is employed in pharmacokinetic studies to ensure consistent gastric emptying and absorption.
-
Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters for this compound in rats.
| Parameter | Value | Conditions | Source |
| Bioavailability (F%) | 86% | 3 mg/kg, p.o. | |
| Cmax | 2300 ng/mL | 3 mg/kg, p.o. | |
| ED₅₀ | 0.65 mg/kg | Icilin-induced wet-dog shakes model, p.o. |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (1 mg/mL)
This protocol is for the preparation of a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Initial Dissolution: Add the weighed this compound to a sterile conical tube. Add 1 mL of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved and the solution is clear.
-
Addition of PEG300: Add 4 mL of PEG300 (40% of the final volume) to the solution. Mix thoroughly.
-
Addition of Tween-80: Add 0.5 mL of Tween-80 (5% of the final volume). Mix thoroughly.
-
Final Volume Adjustment: Add 4.5 mL of sterile saline (45% of the final volume) to bring the total volume to 10 mL. Mix until a homogenous, clear solution is obtained.
-
Storage: Store the formulation at 4°C for short-term use. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of this compound.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable IV vehicle at a dose of 1 mg/kg via the tail vein.
-
Oral (PO) Group: Administer the prepared oral formulation of this compound at a dose of 3 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) using appropriate software. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for an oral bioavailability study of this compound.
Caption: Troubleshooting decision tree for low in vivo bioavailability of this compound.
References
Technical Support Center: Troubleshooting RQ-00203078 in Calcium Flux Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using the TRPM8 antagonist, RQ-00203078, in calcium flux assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Assay Performance Issues
Q1.1: I am not seeing any inhibition of the agonist-induced calcium signal with this compound. What are the possible causes?
A1.1: There are several potential reasons for a lack of inhibition. Consider the following:
-
Incorrect Concentration: Ensure that the concentration of this compound is appropriate to inhibit TRPM8. This compound is a potent antagonist with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively[1][2]. A full dose-response curve should be performed to determine the optimal inhibitory concentration in your specific cell system.
-
Compound Stability and Solubility: Verify the integrity and solubility of your this compound stock. It is soluble in DMSO and ethanol. Prepare fresh dilutions in your assay buffer and ensure it remains soluble. Precipitation of the compound will lead to a lower effective concentration.
-
Cell Health and Receptor Expression: Confirm that your cells are healthy and express functional TRPM8 channels. Poor cell health can lead to a diminished calcium response overall. Use a known TRPM8 agonist (e.g., menthol or icilin) as a positive control to validate channel activity.
-
Assay Protocol: Review your experimental protocol, particularly the pre-incubation time with this compound. A sufficient incubation period is necessary for the antagonist to bind to the receptor.
Q1.2: The inhibitory effect of this compound is weak or variable between wells.
A1.2: Weak or variable inhibition can stem from several factors:
-
Suboptimal Antagonist Concentration: You may be using a concentration of this compound that is on the steep part of the dose-response curve. Perform a full titration to identify a concentration that gives maximal and consistent inhibition.
-
Inadequate Incubation Time: Ensure a sufficient pre-incubation time with this compound before adding the agonist. This allows for equilibrium binding of the antagonist to the TRPM8 channels.
-
Agonist Concentration Too High: The concentration of the agonist used to stimulate the cells might be too high, leading to insurmountable antagonism. Try reducing the agonist concentration to a level that elicits a submaximal but robust response (e.g., EC80).
-
Pipetting Errors: Inconsistent pipetting can lead to variability. Ensure accurate and consistent dispensing of all reagents.
2. Signal and Data Interpretation Issues
Q2.1: I am observing a high background signal or a drifting baseline in my calcium flux assay.
A2.1: High background or a drifting baseline can be caused by:
-
Cell Health: Unhealthy or dying cells can have elevated basal intracellular calcium levels and may not respond robustly to stimuli. Ensure your cells are viable and not overly confluent.
-
Dye Loading Issues: Incomplete de-esterification of AM-ester dyes or dye leakage can contribute to a high background. Optimize dye loading concentration and incubation time. The use of an organic anion transporter inhibitor, such as probenecid, can help reduce dye leakage.
-
Assay Buffer Components: Components in the assay buffer, such as phenol red, can contribute to background fluorescence. Use a phenol red-free medium for the assay.
Q2.2: The shape of the calcium transient (peak height, duration) is altered in the presence of this compound, even at concentrations that do not fully inhibit the response.
A2.2: Alterations in the calcium transient kinetics can be indicative of:
-
Partial Antagonism: At concentrations near the IC50, this compound will only partially block the TRPM8 channels, leading to a reduced but not completely abolished calcium influx.
-
Off-Target Effects: Although this compound is highly selective for TRPM8 over other TRP channels like TRPV1, TRPA1, and TRPV4, at very high concentrations, off-target effects on other ion channels or cellular processes cannot be entirely ruled out[1]. If you are using concentrations significantly above the known IC50, consider performing counter-screens against other relevant targets.
-
Cytotoxicity: High concentrations of any small molecule can be cytotoxic. Cell death can lead to a dysregulation of calcium homeostasis and altered signal kinetics. It is advisable to perform a cytotoxicity assay with this compound at the concentrations used in the calcium flux assay.
3. Compound-Specific Issues
Q3.1: How can I be sure that the observed effect is specific to TRPM8 inhibition by this compound?
A3.1: To confirm the specificity of this compound in your assay, you should include the following controls:
-
Use a structurally unrelated TRPM8 antagonist: Comparing the effects of this compound with another known TRPM8 antagonist can help confirm that the observed inhibition is due to targeting TRPM8.
-
Use a negative control cell line: Employ a cell line that does not express TRPM8. This compound should not have an effect on agonist-induced calcium responses in these cells if the effect is on-target.
-
Vary the agonist: If possible, use different TRPM8 agonists (e.g., menthol and icilin) to ensure that this compound is blocking the channel and not just competing with a specific agonist.
Q3.2: What is the recommended solvent and storage condition for this compound?
A3.2: this compound is soluble in DMSO and ethanol. For stock solutions, it is recommended to dissolve it in 100% DMSO. Store stock solutions at -20°C or -80°C for long-term storage. For experiments, dilute the stock solution in the appropriate physiological buffer immediately before use to avoid precipitation.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 8.3 nM | Human | |
| IC50 | 5.3 nM | Rat | |
| Solubility | 100 mM | In DMSO | |
| Solubility | 100 mM | In Ethanol | |
| Selectivity | >350-fold over TRPV4, TRPV1, and TRPA1 |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay for TRPM8 Antagonism
This protocol outlines a general procedure for assessing the antagonist activity of this compound on TRPM8 channels expressed in a recombinant cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Seed TRPM8-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist Plate):
-
Prepare serial dilutions of this compound in assay buffer at concentrations 2-fold higher than the final desired concentrations.
-
After the dye loading incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Addition and Signal Detection:
-
Prepare the TRPM8 agonist solution in assay buffer at a concentration 2-fold higher than the final desired concentration (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the agonist solution to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its decay.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPM8 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for absent this compound activity.
Caption: Mechanism of TRPM8 activation and inhibition by this compound.
Caption: Step-by-step workflow for a TRPM8 antagonist calcium flux assay.
References
common problems with RQ-00203078 administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RQ-00203078, a potent and selective TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, potent, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4] The TRPM8 channel is the primary sensor for cold temperatures.[2] By blocking this channel, this compound can be used to study the physiological roles of TRPM8 and as a potential analgesic for conditions involving cold hyperalgesia.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to three years. Stock solutions are best stored at -80°C and are stable for over a year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. For short-term storage, solutions can be kept at 4°C for more than a week.
Q3: Is this compound selective for the TRPM8 channel?
Yes, this compound exhibits high selectivity for TRPM8 channels. It shows minimal inhibitory effects on other TRP channels such as TRPV1, TRPA1, TRPV4, and TRPM2. Specifically, its selectivity for TRPM8 is over 350-fold higher than for TRPV4, TRPV1, and TRPA1.
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound, observing precipitation or phase separation.
-
Cause: this compound has limited solubility in aqueous solutions. The choice of solvent and the preparation method are critical.
-
Solution:
-
Use of Co-solvents: For in vivo studies, a multi-component solvent system is often necessary. Commonly used formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil.
-
-
Order of Solvent Addition: It is crucial to add the solvents sequentially and ensure the compound is fully dissolved in each step before adding the next.
-
Physical Dissolution Aids: If precipitation or phase separation still occurs, gentle heating and/or sonication can be employed to aid dissolution. An ultrasonic cleaner is recommended over an ultrasonic disruptor.
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause: The concentration of the stock solution and the final working concentration can significantly impact experimental outcomes.
-
Solution:
-
Stock Solution Concentration: The concentration of the stock solution should be kept below the maximum solubility provided on the product datasheet. For cell-based experiments, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working solution to minimize the volume of solvent added to the cell culture medium.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells and does not interfere with the assay. Run appropriate vehicle controls.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC₅₀ | Rat TRPM8 | 5.3 nM | |
| IC₅₀ | Human TRPM8 | 8.3 nM | |
| ED₅₀ | Rat (in vivo) | 0.65 mg/kg | |
| Cₘₐₓ | Rat (3 mg/kg, p.o.) | 2300 ng/mL | |
| Bioavailability | Rat (3 mg/kg, p.o.) | 86% |
Experimental Protocols
1. Preparation of this compound for In Vivo Oral Administration
This protocol is based on formulations provided by suppliers for achieving a clear solution for animal studies.
-
Objective: To prepare a 2.5 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.
-
If any precipitation is observed, the solution can be gently warmed or sonicated.
-
2. In Vitro Intracellular Ca²⁺ Imaging Assay
This outlines a general workflow for assessing the inhibitory effect of this compound on TRPM8-mediated calcium influx.
-
Objective: To measure the effect of this compound on menthol-induced intracellular calcium changes in cells expressing TRPM8.
-
Materials:
-
TRPM8-expressing cells (e.g., HSC3, HSC4 oral squamous carcinoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Menthol (TRPM8 agonist)
-
This compound
-
Appropriate buffer solutions
-
-
Procedure:
-
Culture TRPM8-expressing cells on coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 1-10 µM) and incubate.
-
While continuing to record, stimulate the cells with a TRPM8 agonist like menthol.
-
Monitor and record the changes in intracellular calcium concentration based on the fluorescent signal.
-
Compare the menthol-induced calcium response in the presence and absence of this compound.
-
Visualizations
Caption: Workflow for preparing this compound for in vivo administration.
Caption: Signaling pathway showing this compound as a TRPM8 channel blocker.
References
Technical Support Center: Ensuring the Selectivity of RQ-00203078 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the selectivity of the TRPM8 antagonist, RQ-00203078, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is known to be a sensor for cold temperatures and cooling agents like menthol.[1][2][3]
Q2: How selective is this compound for TRPM8 over other related ion channels?
This compound exhibits high selectivity for TRPM8. It has been shown to be over 350-fold more selective for TRPM8 than for other Transient Receptor Potential (TRP) channels, including TRPV1, TRPA1, and TRPV4.
Q3: What are the known IC50 values for this compound against its primary target?
The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range, indicating its high potency.
-
Human TRPM8: 8.3 nM
-
Rat TRPM8: 5.3 nM
Q4: At what concentration is off-target activity observed for this compound?
Off-target activity has been observed at significantly higher concentrations than those required for TRPM8 inhibition. For example, the IC50 for TRPV4 is 10 µM (10,000 nM).
Troubleshooting Guide
Issue: I am observing unexpected or off-target effects in my cell-based assay.
Possible Cause 1: Compound concentration is too high.
-
Recommendation: High concentrations of this compound can lead to off-target effects. It is crucial to use the lowest concentration that elicits the desired on-target effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Possible Cause 2: The observed phenotype is not mediated by TRPM8.
-
Recommendation: To confirm that the observed effect is due to TRPM8 inhibition, consider the following control experiments:
-
TRPM8 Knockout/Knockdown Cells: If available, use cells where the TRPM8 gene has been knocked out or its expression has been knocked down. The effect of this compound should be absent or significantly reduced in these cells.
-
Rescue Experiment: In TRPM8 knockout/knockdown cells, reintroduce TRPM8 expression and see if the sensitivity to this compound is restored.
-
Use of a Structurally Unrelated TRPM8 Antagonist: Confirm the phenotype with another selective TRPM8 antagonist that has a different chemical structure. This will help to rule out off-target effects specific to the chemical scaffold of this compound.
-
Issue: How can I proactively assess the selectivity of this compound in my experimental system?
Recommendation: Profile the activity of this compound against a panel of related targets.
-
Counter-Screening: Test this compound in assays for other TRP channels (e.g., TRPV1, TRPA1, TRPV4) that are expressed in your cells or tissue of interest. This will help to confirm its selectivity under your specific experimental conditions.
-
Kinome Profiling: For a broader assessment of selectivity, especially if you suspect off-target effects on signaling pathways, consider a kinome profiling service. This will assess the activity of this compound against a large panel of protein kinases.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Species | IC50 | Fold Selectivity (vs. hTRPM8) |
| TRPM8 | Human | 8.3 nM | - |
| TRPM8 | Rat | 5.3 nM | - |
| TRPV1 | - | >10 µM | >1200x |
| TRPA1 | - | >10 µM | >1200x |
| TRPV4 | - | 10 µM | ~1200x |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Intracellular Calcium Assay to Confirm TRPM8 Antagonism
This protocol is designed to verify the inhibitory activity of this compound on TRPM8 channels in a cell-based assay.
Materials:
-
Cells expressing the target TRPM8 channel (e.g., HEK293-hTRPM8)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the TRPM8-expressing cells into the assay plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye as per the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Start recording the baseline fluorescence. Inject the TRPM8 agonist (e.g., menthol) and continue to record the fluorescence signal for several minutes to measure the calcium influx.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of this compound. Plot the response against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for Intracellular Calcium Assay.
Caption: TRPM8 Signaling and Inhibition by this compound.
Caption: Troubleshooting Logic for Off-Target Effects.
References
Technical Support Center: RQ-00203078 Protocol Refinement for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RQ-00203078, a potent and selective TRPM8 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the refinement of your experimental protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. By blocking TRPM8, this compound can inhibit the downstream signaling pathways associated with its activation.
Q2: In which cell lines can I expect to see an effect with this compound treatment?
A2: The effect of this compound is dependent on the expression of the TRPM8 channel in the cell line of interest. TRPM8 expression has been reported in a variety of cancer cell lines, including but not limited to:
-
Oral Squamous Carcinoma: HSC3 and HSC4 cells have been shown to be responsive to this compound, with treatment leading to reduced migration and invasion.[1][2][3]
-
Prostate Cancer: LNCaP, PC3, and DU145 prostate cancer cell lines express TRPM8.
-
Breast Cancer: TRPM8 is expressed in several breast cancer cell lines, including MCF-7, T47D, MDA-MB-231, BT549, SKBR3, and ZR-75-30.
-
Esophageal Cancer: Esophageal cancer cell lines have been shown to overexpress TRPM8.
-
Other Cancers: TRPM8 expression has also been documented in colon, gastric, lung, bone, skin, glioblastoma, and pancreatic cancer cell lines.
It is crucial to verify TRPM8 expression in your specific cell line of interest before initiating experiments.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: Based on available data, a concentration range of 1-10 µM has been shown to be effective in inhibiting migration and invasion of HSC3 and HSC4 oral squamous carcinoma cells. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment. The IC50 values for this compound are 8.3 nM for human TRPM8 and 5.3 nM for rat TRPM8 channels, suggesting high potency.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions can be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: What are the potential off-target effects of this compound?
A5: this compound is a highly selective TRPM8 antagonist, exhibiting over 350-fold selectivity for TRPM8 over other TRP channels like TRPV1, TRPA1, and TRPV4. This high selectivity minimizes the likelihood of off-target effects at concentrations effective for TRPM8 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no TRPM8 expression in the cell line. | Verify TRPM8 expression at the mRNA and protein level (e.g., qRT-PCR, Western Blot, or immunofluorescence). |
| Insufficient concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| Inadequate incubation time. | Optimize the treatment duration. Effects on signaling pathways may be rapid, while effects on cell phenotype (e.g., migration) may require longer incubation (e.g., 24-48 hours). | |
| Precipitation of this compound in culture medium | Poor solubility at the final concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment. |
| Cell toxicity or death | High concentration of this compound or DMSO. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of both this compound and the vehicle (DMSO). Use a lower, non-toxic concentration for your experiments. |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Species | IC50 Value | Reference |
| TRPM8 | Human | 8.3 nM | |
| TRPM8 | Rat | 5.3 nM |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HSC3 | Cell Migration & Invasion | 1-10 µM | Inhibition | |
| HSC4 | Cell Migration & Invasion | 1-10 µM | Inhibition |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is used to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Afterwards, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle (DMSO).
-
Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), which should be optimized for your cell line.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 3: Cell Invasion Assay
This protocol is similar to the migration assay but includes a layer of extracellular matrix (ECM) to assess the invasive potential of cells.
Materials:
-
Same as the Cell Migration Assay, with the addition of:
-
ECM gel (e.g., Matrigel® or Geltrex™)
-
Cold, serum-free medium
Procedure:
-
Thaw the ECM gel on ice. Dilute the ECM gel with cold, serum-free medium to the desired concentration (optimization may be required).
-
Coat the upper surface of the cell culture inserts with a thin layer of the diluted ECM gel and allow it to solidify at 37°C for at least 1 hour.
-
Follow steps 1-11 of the Cell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (e.g., 24-48 hours) to allow for matrix degradation and invasion.
Protocol 4: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium levels upon TRPM8 activation and its inhibition by this compound.
Materials:
-
Glass-bottom imaging dishes or black-walled, clear-bottom 96-well plates
-
Cell line of interest expressing TRPM8
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells onto glass-bottom dishes or appropriate plates and allow them to adhere.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Add a TRPM8 agonist (e.g., 100 µM Menthol) and immediately start recording the fluorescence signal over time.
-
Analyze the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Compare the response in this compound-treated cells to the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: Inhibition of the TRPM8 signaling pathway by this compound.
Experimental Workflow
Caption: A generalized workflow for experiments using this compound.
References
Validation & Comparative
A Comparative Guide to TRPM8 Antagonists: RQ-00203078 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor for cold temperatures and cooling agents like menthol, has emerged as a significant therapeutic target for a variety of conditions, including chronic pain, migraine, and overactive bladder.[1][2] The development of potent and selective TRPM8 antagonists is a major focus of contemporary drug discovery. This guide provides a detailed comparison of RQ-00203078 with other notable TRPM8 antagonists, including PF-05105679, AMG-2850, and AMTB, supported by experimental data to inform research and development efforts.
Quantitative Comparison of TRPM8 Antagonist Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of key TRPM8 antagonists. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the TRPM8 channel activity induced by an agonist.
Table 1: In Vitro Potency of TRPM8 Antagonists
| Compound | Species | Agonist | Assay Type | IC50 (nM) | Reference |
| This compound | Human | Menthol | Ca2+ influx | 8.3 | [3][4] |
| Rat | Menthol | Ca2+ influx | 5.3 | ||
| PF-05105679 | Human | Not Specified | FLIPR | 103 | |
| AMG-2850 | Rat | Cold | Ca2+ influx | 41 ± 8 | |
| Rat | Icilin | Ca2+ influx | 204 ± 28 | ||
| Rat | Menthol | Ca2+ influx | 7.3 | ||
| AMTB | Human | Icilin | Not Specified | pIC50 = 6.23 |
Table 2: Selectivity Profile of TRPM8 Antagonists
| Compound | TRPM8 IC50 (nM) | TRPV1 IC50 (µM) | TRPA1 IC50 (µM) | Other Channels | Reference |
| This compound | 8.3 (human) | >10 | >10 | >350-fold selective over TRPV4 | |
| PF-05105679 | 103 (human) | >100-fold selective | >100-fold selective | >100-fold selective over a range of receptors and ion channels | |
| AMG-2850 | 41-204 (rat) | >10 | >20 | >100-fold selective over rat TRPV3 and human TRPV4 | |
| AMTB | pIC50 = 6.23 (human) | Not specified | Not specified | Non-selective inhibitor of voltage-gated sodium channels (NaV) |
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
In Vitro Assays
-
Fluorometric Imaging Plate Reader (FLIPR) Assay: This high-throughput screening method is commonly used to measure changes in intracellular calcium concentration.
-
Principle: Cells stably expressing the TRPM8 channel are loaded with a calcium-sensitive fluorescent dye. Upon activation of TRPM8 by an agonist (e.g., menthol, icilin), there is an influx of calcium, leading to an increase in fluorescence. Antagonists are pre-incubated with the cells, and their ability to inhibit the agonist-induced fluorescence increase is measured.
-
Typical Protocol:
-
HEK293 cells stably expressing human or rat TRPM8 are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Various concentrations of the antagonist are added to the wells and incubated for a specific period.
-
An agonist (e.g., menthol at a concentration that elicits a submaximal response, such as EC80) is added to stimulate the TRPM8 channels.
-
The change in fluorescence is measured using a FLIPR instrument.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
-
Whole-Cell Patch-Clamp Electrophysiology: This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents.
-
Typical Protocol:
-
Cells expressing TRPM8 are cultured on coverslips.
-
A micropipette filled with an appropriate intracellular solution is used to form a gigaseal with the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is perfused with an extracellular solution containing a TRPM8 agonist to elicit an inward current.
-
The antagonist is then applied to the cell, and the reduction in the agonist-induced current is measured.
-
IC50 values are determined from the concentration-dependent inhibition of the current.
-
-
In Vivo Models
-
Icilin-Induced Wet-Dog Shakes (WDS) in Rats: This is a characteristic behavioral model used to assess the in vivo efficacy of TRPM8 antagonists.
-
Principle: The potent TRPM8 agonist icilin induces a distinct and quantifiable shaking behavior in rodents, which is mediated by TRPM8 activation.
-
Typical Protocol:
-
Rats are administered the test antagonist, typically via oral gavage, at various doses.
-
After a predetermined time for drug absorption, icilin is administered (e.g., intraperitoneally).
-
The number of wet-dog shakes is observed and counted over a specific period (e.g., 30 minutes).
-
The dose-dependent reduction in the number of shakes is used to determine the in vivo efficacy (e.g., ED50) of the antagonist. This compound, for instance, demonstrated an ED50 of 0.65 mg/kg in this model.
-
-
-
Cold Pressor Test in Humans: This is a translational model used to evaluate the analgesic potential of TRPM8 antagonists in a clinical setting.
-
Principle: The immersion of a limb in cold water induces a painful sensation, which can be modulated by analgesics.
-
Typical Protocol:
-
Healthy human volunteers are administered the TRPM8 antagonist or a placebo.
-
At various time points after dosing, subjects immerse their hand or foot in a cold-water bath (e.g., 0-2°C).
-
Pain tolerance (time until the subject withdraws the limb) and pain intensity (rated on a numerical scale) are measured.
-
PF-05105679 was shown to significantly inhibit pain in the cold pressor test in humans.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TRPM8 modulation is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the TRPM8 signaling pathway and a typical experimental workflow for antagonist screening.
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to the Validation of RQ-00203078's Effect on TRPM8 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonist, RQ-00203078, with other alternative modulators. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to TRPM8 and its Modulation
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a compelling target for therapeutic intervention.[2] TRPM8 can be activated by cooling agents such as menthol and icilin.[3] The development of potent and selective TRPM8 modulators is a significant area of research for potential treatments of conditions like neuropathic pain and overactive bladder.[4][5]
Comparative Efficacy of TRPM8 Modulators
The efficacy of TRPM8 modulators is typically determined by their half-maximal inhibitory concentration (IC50) for antagonists or half-maximal effective concentration (EC50) for agonists. These values indicate the concentration of a compound required to produce 50% of its maximum effect.
TRPM8 Antagonists
This compound is a highly selective, potent, and orally active TRPM8 antagonist with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively. It demonstrates excellent in vivo activity in a dose-dependent manner, with an ED50 value of 0.65 mg/kg in the Icilin-induced wet-dog shakes model in rats after oral administration.
| Compound | Type | Species | IC50 (nM) | Assay | Reference |
| This compound | Antagonist | Rat | 5.3 | Not Specified | |
| Human | 8.3 | Not Specified | |||
| AMG-333 | Antagonist | Human | 13 | Not Specified | |
| Rat | 20 | Not Specified | |||
| PF-05105679 | Antagonist | Not Specified | 103 | Not Specified | |
| AMTB | Antagonist | Rat | pIC50 = 6.23 | Ca2+ influx | |
| BCTC | Antagonist | Not Specified | 36.0 (SP-LI), 37.0 (CGRP-LI) | Inhibition of neuropeptide release |
TRPM8 Agonists
For comparative purposes, the potencies of several well-established TRPM8 agonists are provided below.
| Compound | Type | Species | EC50 (µM) | Assay | Reference |
| WS-12 | Agonist | Not Specified | 0.193 (in HEK cells) | Not Specified | |
| Xenopus oocytes | 12 | Two-electrode voltage clamp | |||
| Icilin | Agonist | Not Specified | 1.4 | Not Specified | |
| HEK 293 cells | 0.36 | Current induction | |||
| (-)-Menthol | Agonist | Murine | 62.64 | Patch-clamp | |
| Xenopus oocytes | 196 | Two-electrode voltage clamp |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Calcium Influx Assay
This assay is a common method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration upon channel activation or inhibition.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the buffered salt solution for a specified time (e.g., 45-60 minutes) at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Compound Application and Signal Detection: After dye loading, the cells are washed again to remove any extracellular dye. The plate is then placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Baseline fluorescence is recorded before the addition of compounds. For antagonist validation, cells are pre-incubated with the antagonist (e.g., this compound) for a defined period before the addition of a known TRPM8 agonist (e.g., menthol or icilin). For agonist validation, the compound is added directly to the cells.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. For antagonists, the IC50 value is calculated by determining the concentration of the antagonist that causes a 50% reduction in the response to a fixed concentration of the agonist. For agonists, the EC50 value is the concentration that elicits a 50% maximal response.
Electrophysiological Recordings
Electrophysiology provides a direct measure of ion channel activity and is considered a gold standard for characterizing the effects of modulators.
-
Cell Preparation: HEK293 cells expressing TRPM8 are prepared similarly to the calcium influx assay. For patch-clamp experiments, cells are typically grown on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp or two-electrode voltage-clamp (for Xenopus oocytes) configurations are used. The recording chamber is continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The patch pipette is filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by applying voltage steps or ramps. The effect of a modulator is assessed by applying it to the extracellular solution and measuring the change in the current amplitude. For antagonists, the inhibition of an agonist-induced current is measured.
-
Data Analysis: The current-voltage (I-V) relationship is plotted to determine the effect of the compound on channel gating. Dose-response curves are generated to calculate IC50 or EC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Caption: TRPM8 channel activation by cold or chemical agonists leads to cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]
- 3. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TRPM8 Antagonists: RQ-00203078 vs. AMG-333 for Pain Research
For researchers in pain and sensory disorders, the transient receptor potential melastatin 8 (TRPM8) ion channel presents a compelling therapeutic target. This guide provides a detailed comparative analysis of two prominent TRPM8 antagonists, RQ-00203078 and AMG-333, to aid in the selection of the appropriate tool for preclinical pain research.
Both this compound and AMG-333 are potent and selective antagonists of the TRPM8 channel, a key sensor for cold and menthol, which has been implicated in various pain states, including neuropathic and inflammatory pain. While both compounds effectively block TRPM8 activity, they exhibit distinct profiles in terms of potency, in vivo efficacy, and reported pharmacokinetic properties. This comparison synthesizes available preclinical data to facilitate an informed decision for researchers navigating the landscape of TRPM8-targeted pain therapeutics.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and AMG-333, offering a direct comparison of their in vitro potency, in vivo efficacy, and pharmacokinetic parameters.
Table 1: In Vitro Potency against TRPM8
| Compound | Target | Species | Assay | IC50 (nM) |
| This compound | TRPM8 | Rat | Intracellular Ca2+ influx | 5.3[1] |
| TRPM8 | Human | Intracellular Ca2+ influx | 8.3[1] | |
| AMG-333 | TRPM8 | Rat | Not Specified | 20[2][3] |
| TRPM8 | Human | Not Specified | 13[4] |
Table 2: In Vitro Selectivity Profile
| Compound | Target | IC50 (µM) | Fold Selectivity vs. Human TRPM8 |
| This compound | TRPV1 | >10 | >1200 |
| TRPA1 | >10 | >1200 | |
| TRPV4 | >10 | >1200 | |
| TRPM2 | >10 | >1200 | |
| AMG-333 | TRPV1 | >20 | >1500 |
| TRPV3 | >20 | >1500 | |
| TRPV4 | >20 | >1500 | |
| TRPA1 | >20 | >1500 |
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Species | Administration | Endpoint | ED50 (mg/kg) |
| This compound | Icilin-induced wet-dog shakes | Rat | Oral | Inhibition of shakes | 0.65 |
| AMG-333 | Icilin-induced wet-dog shakes | Rat | Oral | Inhibition of shakes | 1.14 |
| Cold pressor test | Rat | Oral | Inhibition of blood pressure increase | 1.10 |
Table 4: Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Administration | Cmax (ng/mL) | Bioavailability (%) |
| This compound | 3 | Oral | 2300 | 86 |
| AMG-333 | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: TRPM8 signaling cascade in sensory neurons.
Caption: Workflow for in vivo pain models.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed methodology of key experiments. The following are protocols for the in vivo assays cited in this guide.
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This model is a standard pharmacodynamic assay to assess the in vivo target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats are used for this study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Prior to the experiment, rats are acclimated to the testing environment to minimize stress-induced behavioral artifacts.
-
Drug Administration: Test compounds (this compound, AMG-333, or vehicle) are administered orally (p.o.) at the desired doses. The specific vehicle used should be appropriate for the compound's solubility.
-
Icilin Challenge: At a predetermined time point after compound administration (e.g., 60 minutes), rats are injected intraperitoneally (i.p.) with the TRPM8 agonist, icilin. A typical dose of icilin is 2.5 mg/kg.
-
Behavioral Observation: Immediately following icilin injection, rats are placed in an observation chamber. The number of wet-dog shakes (a rapid, shuddering rotational movement of the head and torso) is counted for a specified period, typically 30 minutes.
-
Data Analysis: The total number of wet-dog shakes in the compound-treated groups is compared to the vehicle-treated group. The dose at which the compound inhibits 50% of the icilin-induced WDS is calculated as the ED50.
Cold Pressor Test in Rats
This model assesses the analgesic potential of a compound by measuring its ability to block a cardiovascular response to a noxious cold stimulus.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Preparation (if applicable): For direct and continuous blood pressure monitoring, animals may be surgically implanted with telemetry devices or arterial catheters. Alternatively, non-invasive tail-cuff methods can be used.
-
Acclimation and Baseline Measurement: Rats are acclimated to the experimental setup. Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded prior to any treatment.
-
Drug Administration: The test compound (e.g., AMG-333 or vehicle) is administered orally.
-
Cold Stimulus: At the expected time of peak compound efficacy, a noxious cold stimulus is applied. This is typically done by immersing the rat's paw or a portion of its tail in ice-cold water (approximately 0.5°C) for a short duration (e.g., 2 minutes).
-
Physiological Measurement: MAP and HR are continuously monitored during the cold stimulus application. The peak increase in blood pressure from baseline is the primary endpoint.
-
Data Analysis: The change in blood pressure in the drug-treated group is compared to the vehicle-treated group to determine the inhibitory effect of the compound. The ED50 is the dose that causes a 50% reduction in the cold-induced pressor response.
Conclusion
Both this compound and AMG-333 are valuable research tools for investigating the role of TRPM8 in pain. This compound demonstrates slightly higher in vitro potency and has reported pharmacokinetic data in rats showing good oral bioavailability. AMG-333 has been characterized in both the wet-dog shake and cold pressor test models, providing in vivo evidence of its target engagement and potential analgesic effect. The choice between these two compounds may depend on the specific research question, the desired in vivo model, and the need for well-defined pharmacokinetic parameters. This guide provides the foundational data and methodologies to assist researchers in making a strategic selection for their pain research endeavors.
References
Navigating the Selectivity Landscape of TRP Channel Modulators: A Comparative Guide to RQ-00203078
For researchers, scientists, and drug development professionals, the quest for selective pharmacological tools is paramount. This guide provides an objective comparison of the cross-reactivity profile of RQ-00203078, a potent Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, with other members of the TRP channel family. The following analysis is supported by experimental data to aid in the critical evaluation of this compound for preclinical research.
This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of TRPM8, the primary sensor for cold stimuli and menthol.[1] Its utility, however, is intrinsically linked to its selectivity. Off-target effects can lead to confounding results and potential liabilities in drug development. This guide delves into the specifics of this compound's interaction with other TRP channels, providing a clear, data-driven overview of its performance.
Comparative Selectivity Profile of this compound
This compound is a highly selective and potent antagonist of both rat and human TRPM8 channels.[2] Its cross-reactivity with other TRP channels, including TRPA1, TRPV1, TRPV4, and TRPM2, has been evaluated to be minimal. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various TRP channels.
| Target TRP Channel | Species | IC50 (Inhibitory Concentration 50%) | Selectivity Fold (vs. hTRPM8) |
| TRPM8 | Human | 8.3 nM | - |
| TRPM8 | Rat | 5.3 nM | - |
| TRPV1 | Not Specified | > 10 µM | > 1200-fold |
| TRPA1 | Not Specified | > 10 µM[3] | > 1200-fold |
| TRPV4 | Not Specified | 10 µM[4] | ~1200-fold |
| TRPM2 | Not Specified | > 10 µM | > 1200-fold |
Note: The selectivity fold is calculated based on the IC50 for the human TRPM8 channel. A higher value indicates greater selectivity for TRPM8.
The data clearly demonstrates the high selectivity of this compound for the TRPM8 channel, with IC50 values for other tested TRP channels being in the micromolar range, which is more than 350-fold higher than for human TRPM8. This significant selectivity margin is a critical attribute for a pharmacological probe, minimizing the likelihood of off-target effects in experimental systems.
Experimental Protocols
The determination of the cross-reactivity profile of this compound was achieved through robust in vitro assays. The following is a detailed description of the likely experimental methodology used.
Cell-Based Calcium Imaging Assay for TRP Channel Activity
This assay is a widely used method for assessing the activity of TRP channels, which are predominantly calcium-permeable.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are stably transfected with plasmids encoding the specific human TRP channel of interest (e.g., TRPM8, TRPV1, TRPA1, TRPV4, or TRPM2).
2. Calcium Indicator Loading:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24-48 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
3. Compound Application and Fluorescence Measurement:
-
Following dye loading, the cells are washed to remove extracellular dye.
-
A baseline fluorescence reading is established using a fluorescence plate reader.
-
Varying concentrations of this compound are added to the wells and incubated for a predefined period.
-
The respective TRP channel agonist is then added to stimulate channel opening and subsequent calcium influx. The agonists used for each channel are:
-
TRPM8: Menthol or Icilin
-
TRPV1: Capsaicin
-
TRPA1: Allyl isothiocyanate (AITC)
-
TRPV4: GSK1016790A
-
TRPM2: ADP-ribose
-
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.
4. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control (agonist alone).
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Molecular Pathways
To better understand the context of this compound's action, the following diagrams illustrate the TRPM8 signaling pathway and the experimental workflow for assessing cross-reactivity.
Conclusion
The available data strongly supports the characterization of this compound as a highly selective TRPM8 antagonist. Its minimal cross-reactivity with other tested TRP channels, such as TRPV1, TRPA1, TRPV4, and TRPM2, makes it a reliable pharmacological tool for elucidating the specific functions of TRPM8 in various physiological and disease models. Researchers utilizing this compound can have a high degree of confidence that the observed effects are mediated through the intended target, thereby enhancing the validity and reproducibility of their findings. This high selectivity profile positions this compound as a superior alternative to less selective TRP channel modulators.
References
A Comparative Analysis of TRPM8 Antagonists: RQ-00203078 and PF-05105679
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists: RQ-00203078 and PF-05105679. Both compounds have been investigated for their potential as analgesics, particularly in the context of cold-related pain. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to TRPM8 Antagonism
The TRPM8 ion channel is a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][2] It is predominantly expressed in a subset of sensory neurons.[3] Antagonism of TRPM8 is a therapeutic strategy being explored for conditions characterized by cold hypersensitivity, such as neuropathic pain and chemotherapy-induced neuropathy.[2][4] this compound and PF-05105679 are potent and selective blockers of the TRPM8 channel that have been evaluated in preclinical and, in the case of PF-05105679, clinical settings.
In Vitro Potency and Selectivity
This compound and PF-05105679 have been characterized by their inhibitory activity against TRPM8 channels from different species. The following tables summarize their in vitro potency and selectivity profiles based on published data.
Table 1: Comparative In Vitro Potency against TRPM8
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Rat TRPM8 | 5.3 | Not Specified | |
| Human TRPM8 | 8.3 | Not Specified | ||
| PF-05105679 | Not Specified | 103 | Not Specified |
Table 2: Selectivity Profile
| Compound | Off-Target | Activity | Selectivity vs. TRPM8 | Reference |
| This compound | TRPV1, TRPA1, TRPM2 | Little inhibitory action | >350-fold over TRPV1, TRPA1, and TRPV4 | |
| TRPV4 | IC50 = 10 µM | |||
| PF-05105679 | Broad panel of receptors, ion channels, and enzymes | >100-fold selectivity | >100-fold | |
| TRPV1, TRPA1 | >100-fold selectivity | >100-fold |
Pharmacokinetics
Pharmacokinetic parameters are crucial for evaluating the drug-like properties of compounds. Below is a summary of available pharmacokinetic data for this compound and PF-05105679 in preclinical species.
Table 3: Comparative Pharmacokinetics
| Compound | Species | Dose & Route | Cmax | T½ (hours) | Bioavailability (%) | Reference |
| This compound | Rat | 3 mg/kg (p.o.) | 2300 ng/mL | Not Reported | 86% | |
| PF-05105679 | Rat | 2 mg/kg (Not Specified) | Not Reported | 3.6 | Not Reported | |
| Rat | 20 mg/kg (Not Specified) | Not Reported | 3.6 | Not Reported | ||
| Dog | 0.2 mg/kg (i.v.) | Not Reported | 3.9 | Not Applicable | ||
| Dog | 20 mg/kg (p.o.) | Not Reported | 3.9 | Not Reported |
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models relevant to TRPM8 function and pain.
Table 4: Comparative In Vivo Efficacy
| Compound | Animal Model | Species | Dose | Efficacy | Reference |
| This compound | Icilin-induced wet-dog shakes | Rat | ED50 = 0.65 mg/kg (p.o.) | Dose-dependent inhibition | |
| PF-05105679 | Guinea pig bladder ice water and menthol challenge | Guinea Pig | IC50 = 200 nM | In vivo activity | |
| Cold pressor test | Human | 600 mg and 900 mg (p.o.) | Significant inhibition of pain, equivalent to oxycodone (20mg) |
Clinical Development of PF-05105679
PF-05105679 progressed to clinical trials in humans. In a cold pressor test, single doses of 600 mg and 900 mg demonstrated analgesic efficacy comparable to 20 mg of oxycodone. Notably, these doses did not produce a significant change in core body temperature, a potential concern for TRPM8 antagonists. However, the development of PF-05105679 was halted due to unexpected and poorly tolerated adverse events, described as a hot sensation in the mouth, face, and upper body.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated.
Caption: TRPM8 signaling pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of RQ-00203078: A Comparative Guide for TRPM8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information presented herein is supported by experimental data to aid in the evaluation of this compound against other alternatives in the field of sensory neuroscience and pharmacology.
Comparative Efficacy and Selectivity
This compound demonstrates high potency in blocking the TRPM8 channel, a key player in the sensation of cold. Its efficacy is highlighted by low nanomolar half-maximal inhibitory concentrations (IC50) against both rat and human TRPM8 channels. Furthermore, its on-target effect is underscored by a high degree of selectivity over other related TRP channels, minimizing the potential for off-target effects.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Rat TRPM8 | 5.3[1] |
| Human TRPM8 | 8.3[1][2] |
Table 2: Selectivity Profile of this compound
This compound exhibits a high selectivity for TRPM8 over other TRP channels, such as TRPV1, TRPA1, and TRPV4. This is a critical attribute for a therapeutic candidate, as it reduces the likelihood of unintended interactions with other signaling pathways. The compound shows little to no inhibitory action against these channels at concentrations where it potently blocks TRPM8.
| TRP Channel | Selectivity vs. TRPM8 |
| TRPV1 | >350-fold |
| TRPA1 | >350-fold |
| TRPV4 | >350-fold |
| TRPM2 | Little inhibitory action |
Table 3: In Vivo Efficacy of this compound
The in vivo on-target effects of this compound have been demonstrated in a rat model of icilin-induced wet-dog shakes, a behavioral response mediated by TRPM8 activation.
| Animal Model | Endpoint | ED50 (mg/kg, oral) |
| Rat | Icilin-induced wet-dog shakes | 0.65 |
Experimental Protocols
Intracellular Calcium Imaging Assay
This in vitro assay is fundamental for determining the potency and selectivity of TRPM8 antagonists.
Objective: To measure the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist (e.g., menthol or icilin).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPM8 channel are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for a specified time (typically 30-60 minutes).
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a predetermined period.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a TRPM8 agonist (e.g., menthol or icilin). Fluorescence is then monitored in real-time following agonist addition to measure the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of calcium influx. The inhibitory effect of the test compound is calculated as a percentage of the response in vehicle-treated cells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Icilin-Induced Wet-Dog Shakes Model in Rats
This in vivo behavioral model is used to assess the efficacy of TRPM8 antagonists in a whole-animal system.
Objective: To evaluate the ability of a test compound to block the behavioral effects of the TRPM8 agonist icilin.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used for this study. They are housed under standard laboratory conditions with free access to food and water.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Compound Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or via another relevant route at various doses.
-
Icilin Challenge: After a specific pretreatment time (e.g., 30-60 minutes), rats are administered a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of icilin at a dose known to induce a robust wet-dog shake response (e.g., 2.5 mg/kg).
-
Behavioral Observation: Immediately after icilin injection, each rat is placed in an individual observation cage. The number of wet-dog shakes (a rapid, shuddering motion of the head and trunk) is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of wet-dog shakes in the compound-treated groups is compared to the vehicle-treated group. The dose-dependent inhibitory effect of the compound is analyzed, and the ED50 (the dose required to produce a 50% reduction in wet-dog shakes) is calculated.
Signaling Pathway and Mechanism of Action
This compound acts as a direct antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, when activated by cold temperatures or chemical agonists like menthol and icilin, allows the influx of cations (primarily Ca2+ and Na+) into the cell. This influx leads to membrane depolarization and the generation of an action potential in sensory neurons, which is ultimately perceived as a cold sensation. This compound binds to the TRPM8 channel, preventing its opening and thereby blocking the downstream signaling cascade.
Caption: Mechanism of this compound as a TRPM8 antagonist.
References
Independent Validation of RQ-00203078's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of RQ-00203078, a potent and selective TRPM8 antagonist, with established alternative analgesics. The experimental data presented herein is hypothetical and intended to illustrate a framework for the independent validation of this compound's therapeutic potential.
Introduction to this compound
This compound is a novel, orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 channel is a key sensor for cold temperatures and is implicated in the pathophysiology of various pain states, particularly those involving cold allodynia and hyperalgesia.[1] By selectively blocking TRPM8, this compound presents a targeted approach to pain management, potentially offering a different safety and efficacy profile compared to existing analgesics.
Comparative Analgesics
To provide a comprehensive assessment of this compound's analgesic potential, this guide uses Pregabalin as a primary comparator. Pregabalin is a widely prescribed medication for neuropathic pain and acts by binding to the α2δ subunit of voltage-gated calcium channels. Other relevant comparators include non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which represent different mechanistic classes of analgesics.
Signaling Pathway of TRPM8 in Nociception
The following diagram illustrates the proposed mechanism of action of this compound in modulating pain signals mediated by the TRPM8 channel.
Experimental Data: A Comparative Analysis
The following tables summarize hypothetical quantitative data from key preclinical pain models. This data is intended to serve as a template for the evaluation of this compound against a standard-of-care analgesic, Pregabalin.
Model 1: Oxaliplatin-Induced Cold Allodynia
This model assesses the efficacy of a compound in alleviating the heightened sensitivity to cold that is a common side effect of chemotherapy.
Table 1: Effect of this compound and Pregabalin on Cold Allodynia in Rats
| Treatment Group (oral admin.) | Dose (mg/kg) | Paw Withdrawal Latency (seconds) to Cold Stimulus (4°C) |
| Vehicle (Control) | - | 5.2 ± 0.8 |
| This compound | 1 | 9.8 ± 1.1 |
| This compound | 3 | 14.5 ± 1.5 |
| This compound | 10 | 18.2 ± 1.9 |
| Pregabalin | 30 | 8.1 ± 1.0 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Model 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of neuropathic pain that mimics symptoms such as mechanical allodynia.
Table 2: Effect of this compound and Pregabalin on Mechanical Allodynia in Rats
| Treatment Group (oral admin.) | Dose (mg/kg) | Paw Withdrawal Threshold (grams) to von Frey Filaments |
| Vehicle (Control) | - | 2.1 ± 0.4 |
| This compound | 1 | 2.5 ± 0.5 |
| This compound | 3 | 3.2 ± 0.6 |
| This compound | 10 | 4.1 ± 0.7 * |
| Pregabalin | 30 | 9.8 ± 1.2*** |
**p < 0.05, **p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Model 3: Hot Plate Test for Thermal Nociception
This model assesses the central analgesic effects of a compound on acute thermal pain.
Table 3: Effect of this compound and Morphine on Thermal Pain Threshold in Mice
| Treatment Group (oral admin.) | Dose (mg/kg) | Latency to Paw Licking/Jumping (seconds) |
| Vehicle (Control) | - | 12.3 ± 1.5 |
| This compound | 10 | 13.1 ± 1.7 |
| Morphine | 10 | 25.8 ± 2.1*** |
***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxaliplatin-Induced Cold Allodynia in Rats
Objective: To evaluate the ability of this compound to reverse cold allodynia induced by the chemotherapeutic agent oxaliplatin.
Experimental Workflow:
Procedure:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Neuropathy: On day 0, rats receive a single intraperitoneal (i.p.) injection of oxaliplatin (6 mg/kg).
-
Assessment of Cold Allodynia:
-
On day 14 post-oxaliplatin injection, baseline cold sensitivity is assessed.
-
Rats are placed on a cold plate maintained at 4°C.
-
The latency to the first sign of pain behavior (paw lifting, licking, or jumping) is recorded. A cut-off time of 30 seconds is used to prevent tissue damage.
-
-
Drug Administration: On day 15, animals are randomly assigned to treatment groups and receive either vehicle, this compound (1, 3, or 10 mg/kg, p.o.), or Pregabalin (30 mg/kg, p.o.).
-
Post-treatment Testing: Cold allodynia is reassessed at 1, 2, and 4 hours post-drug administration.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To assess the efficacy of this compound in a model of nerve injury-induced neuropathic pain.
Procedure:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
-
Assessment of Mechanical Allodynia:
-
Mechanical sensitivity is assessed using von Frey filaments.
-
Rats are placed in individual chambers on a wire mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration: On day 14 post-surgery, animals are treated with vehicle, this compound (1, 3, or 10 mg/kg, p.o.), or Pregabalin (30 mg/kg, p.o.).
-
Post-treatment Testing: Mechanical allodynia is reassessed at 1, 2, and 4 hours post-drug administration.
Hot Plate Test in Mice
Objective: To determine the central analgesic activity of this compound on acute thermal pain.
Procedure:
-
Animals: Male CD-1 mice (25-30g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time of 30 seconds is used.
-
Drug Administration: Animals are treated with vehicle, this compound (10 mg/kg, p.o.), or morphine (10 mg/kg, s.c.).
-
Post-treatment Testing: The hot plate latency is measured at 30, 60, and 90 minutes post-drug administration.
Conclusion
The hypothetical data presented in this guide suggests that this compound may possess significant analgesic properties, particularly in models of cold allodynia, consistent with its mechanism as a TRPM8 antagonist. Its limited efficacy in the hot plate test suggests a primary role in modulating specific sensory pathways rather than broad-spectrum analgesia. Further independent validation using the detailed protocols provided is essential to fully characterize the therapeutic potential of this compound and to establish its comparative efficacy and safety profile against current standards of care for neuropathic pain. The successful clinical development of other TRPM8 antagonists has been hampered by side effects such as a sensation of heat, highlighting a key area for evaluation in the preclinical and clinical assessment of this compound.
References
A Head-to-Head Examination of RQ-00203078: A Novel TRPM8 Antagonist in the Analgesic Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel analgesic compound RQ-00203078 against established analgesics. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a resource for understanding the potential of this compound in the context of current pain management strategies.
Introduction to this compound
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] This channel is a key sensor for cold temperatures and is implicated in various pain states, particularly those with a cold hypersensitivity component.[1][2][3] By blocking the TRPM8 channel, this compound represents a targeted approach to analgesia, distinct from conventional painkillers like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Mechanism of Action: TRPM8 Antagonism
The primary mechanism of action for this compound is the inhibition of the TRPM8 ion channel. TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. Its activation by cold stimuli or chemical agonists like menthol and icilin leads to an influx of cations, depolarization of the neuron, and the subsequent sensation of cold and, in some pathological states, pain. This compound competitively binds to the TRPM8 channel, preventing its activation and thereby blocking the downstream signaling cascade that leads to nociception.
Comparative Preclinical Efficacy
Direct head-to-head clinical studies of this compound against other analgesics are not yet available. Therefore, this comparison relies on preclinical data from established animal models of pain.
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for the TRPM8 channel.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | Rat TRPM8 | 5.3 | >1000-fold vs. TRPV1, TRPA1, TRPV4 |
| This compound | Human TRPM8 | 8.3 | >1000-fold vs. TRPV1, TRPA1, TRPV4 |
In Vivo Analgesic Activity
The icilin-induced wet-dog shakes (WDS) model is a specific in vivo assay to assess the activity of TRPM8 antagonists. Icilin is a potent TRPM8 agonist that induces a characteristic shaking behavior in rodents.
| Compound | Animal Model | Route of Administration | Effective Dose (ED50) | Reference |
| This compound | Rat | Oral | 0.65 mg/kg | [4] |
| Morphine | Rat | Subcutaneous | 1-3 mg/kg (significant inhibition) |
The formalin test is a widely used model of tonic pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.
| Compound | Animal Model | Route of Administration | Effect | Reference |
| Morphine | Rat | Subcutaneous | Inhibition of both phases (ID50: 2.07 mg/kg for phase 1, 1.35 mg/kg for phase 2) | |
| Ibuprofen | Rat | Oral | Attenuation of second phase (30-300 mg/kg) | |
| Gabapentin | Rat | Intraperitoneal | Antinociceptive in second phase (50-200 mg/kg) |
The CCI model is a well-established model of neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.
| Compound | Animal Model | Route of Administration | Effect | Reference |
| Morphine | Rat | Oral | Strong attenuation of mechanical allodynia (MED: 8 mg/kg) | |
| Gabapentin | Rat | Intraperitoneal | Weak to moderate attenuation of mechanical allodynia (50 mg/kg) |
Experimental Protocols
Icilin-Induced Wet-Dog Shakes in Rats
Objective: To assess the in vivo potency of TRPM8 antagonists.
Procedure:
-
Male Sprague-Dawley rats are used.
-
Animals are orally administered with vehicle or this compound at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), rats are intraperitoneally injected with the TRPM8 agonist, icilin (e.g., 2.5 mg/kg).
-
Immediately after icilin injection, the number of wet-dog shakes is counted for a defined observation period (e.g., 30 minutes).
-
The ED50 value, the dose at which a 50% reduction in the number of wet-dog shakes is observed, is calculated.
Formalin Test in Rats
Objective: To evaluate the efficacy of analgesics on tonic and inflammatory pain.
Procedure:
-
Rats are placed in a clear observation chamber for acclimatization.
-
A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Pain-related behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
Test compounds are administered prior to the formalin injection at specified time points depending on the route of administration.
-
The reduction in pain behaviors compared to a vehicle-treated control group is used to determine analgesic efficacy.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Objective: To model neuropathic pain and evaluate the efficacy of analgesics.
Procedure:
-
Under anesthesia, the common sciatic nerve of one hind leg is exposed.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed, and the animals are allowed to recover.
-
Several days to weeks after surgery, animals develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured.
-
Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.
-
The ability of a test compound to reverse these hypersensitivities is a measure of its efficacy in this neuropathic pain model.
Discussion and Future Directions
The preclinical data available for this compound indicate that it is a potent and selective TRPM8 antagonist with in vivo activity in a model of TRPM8 activation. Its mechanism of action is distinct from that of opioids and NSAIDs, suggesting it may have a different side-effect profile and could be effective in pain states that are refractory to current treatments, particularly those involving cold allodynia.
The comparison with established analgesics is currently indirect due to the lack of head-to-head studies in the same pain models. Future research should aim to evaluate this compound in a broader range of preclinical pain models, including inflammatory and neuropathic pain models, to allow for a more direct comparison with existing analgesics. Such studies will be crucial in defining the potential clinical utility of this compound and identifying the patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of RQ-00203078 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the TRPM8 antagonist, RQ-00203078, with other alternative compounds. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of TRPM8-mediated signaling pathways.
Introduction to this compound
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold.[1] Developed as a potential analgesic, it has been shown to block the development of hyperalgesia in response to cold temperatures. This guide assesses its specificity by comparing its activity against its primary target, TRPM8, and other related TRP channels, alongside that of other known TRPM8 antagonists.
Comparative Specificity of TRPM8 Antagonists
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against TRPM8 and other TRP channels. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the channel's activity.
| Compound | Target | Species | IC50 (nM) | Selectivity Notes |
| This compound | TRPM8 | Rat | 5.3 | Little inhibitory action against TRPV1, TRPA1, TRPV4, or TRPM2 channels. |
| TRPM8 | Human | 8.3 | ||
| PF-05105679 | TRPM8 | Human | 103 | >100-fold selectivity over a panel of receptors, ion channels, and enzymes, including TRPV1 and TRPA1.[2] |
| AMG-333 | TRPM8 | Human | 13 | Selective over other TRP channels and devoid of off-target activity.[3][4] |
| KPR-2579 | TRPM8 | - | - | A potent and selective TRPM8 antagonist.[3] |
| KPR-5714 | hTRPM8 | Human | 25.3 | Potent and selective TRPM8 antagonist activity. |
Signaling Pathway and Experimental Workflow
To understand the context in which these compounds are evaluated, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: TRPM8 channel activation by cold or chemical agonists, and its inhibition by this compound.
Caption: A typical workflow for screening TRPM8 antagonists using a calcium flux assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the specificity of TRPM8 antagonists.
Intracellular Calcium Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the target TRP channel (e.g., HEK293-hTRPM8) in appropriate growth medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM. The buffer should also contain an anion transport inhibitor like probenecid to prevent dye leakage.
-
Remove the growth medium from the wells and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the dye-loading solution to each well and incubate for approximately 60 minutes at 37°C in the dark.
3. Compound Addition:
-
Prepare serial dilutions of the antagonist compounds (e.g., this compound) in the physiological salt solution.
-
After the dye-loading incubation, wash the cells to remove extracellular dye.
-
Add the different concentrations of the antagonist to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
4. Agonist Addition and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration known to elicit a robust response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.
5. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the currents flowing through the channel in response to voltage changes and compound application.
1. Cell Preparation:
-
Plate cells expressing the target TRP channel onto glass coverslips suitable for microscopy.
-
On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular (bath) solution.
2. Pipette Preparation and Seal Formation:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular (pipette) solution.
-
Using a micromanipulator, carefully approach a target cell with the pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and recording of the total current across the cell membrane.
-
Clamp the cell at a holding potential of -60 mV.
4. Current Recording and Compound Application:
-
Record baseline currents.
-
Apply the TRPM8 agonist (e.g., menthol) to the bath solution to elicit an inward current.
-
Once a stable agonist-evoked current is established, apply the antagonist (e.g., this compound) at various concentrations to the bath solution.
-
Record the inhibition of the agonist-induced current by the antagonist.
5. Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Normalize the current amplitude in the presence of the antagonist to the control current.
-
Plot the normalized current against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a highly potent and selective TRPM8 antagonist. The available data indicates its strong inhibitory effect on both rat and human TRPM8 channels with minimal activity at other tested TRP channels. When compared to other TRPM8 antagonists such as PF-05105679 and AMG-333, this compound demonstrates comparable or superior potency for TRPM8. While direct comparative studies with a full panel of TRP channels are not always available for all compounds, the existing information suggests that this compound is a valuable and specific tool for investigating TRPM8 function. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings in their specific models.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Disposal of Research Chemical RQ-00203078: A Comprehensive Safety Protocol
For researchers and scientists in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. Since RQ-00203078 is a designated research compound, it lacks public disposal information and must be treated as hazardous waste in accordance with institutional and regulatory guidelines. This guide provides a procedural framework for its safe handling and disposal.
The foundational step for managing any laboratory chemical is to consult its Safety Data Sheet (SDS). For a novel compound like this compound, a preliminary SDS should be generated, outlining all known or predicted hazard information. All chemical wastes from laboratories are generally presumed to be regulated hazardous wastes until a formal determination is made by the institution's Environmental Health & Safety (EHS) department[1][2].
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Characterization:
-
Treat all forms of this compound—including neat compound, solutions, contaminated labware, and spill cleanup materials—as hazardous waste.
-
A material is considered waste once it is no longer intended for use[2]. Do not dispose of unused or excess chemicals in the sink unless explicitly permitted by local regulations and your institution's EHS or Chemical Hygiene Officer[3].
2. Container Selection and Labeling:
-
Select a waste container that is in good condition and chemically compatible with this compound[4]. To prevent leaks or reactions, use sturdy, screw-top containers. Plastic bottles are often preferred over glass to minimize breakage risks, provided they are compatible.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the quantity or percentage of each component in a mixture, and hazard pictograms. Do not use abbreviations or chemical formulas.
3. Waste Segregation and Storage:
-
Store the this compound waste stream separately from other chemical wastes to prevent accidental mixing and dangerous reactions. Incompatible wastes, such as acids and bases or oxidizers and flammables, must always be segregated.
-
Accumulate waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure all liquid waste containers are kept in secondary containment to prevent spills from reaching drains.
-
Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in the container opening.
4. Arranging for Disposal:
-
Do not dispose of this compound via sink drains, regular trash, or by evaporation in a fume hood.
-
Once the waste container is 90% full, or before it exceeds SAA volume limits, submit a chemical waste pickup request to your institution's EHS office. EPA regulations mandate the removal of a full container within 72 hours.
5. Handling Contaminated Materials and Empty Containers:
-
Solid Waste: Gloves, bench paper, and other solid materials contaminated with this compound must be collected as hazardous solid waste.
-
Sharps: Contaminated needles, syringes, or broken glassware should be placed in a designated, puncture-resistant sharps container.
-
Empty Containers: A container that held this compound must be managed as hazardous waste. The first rinse of a chemically contaminated container must be collected as hazardous waste; subsequent rinses may be eligible for drain disposal if the pH is between 5.5 and 11.0 and no other toxic materials are present.
Quantitative Data Summary (Hypothetical SDS for this compound)
The following table presents hypothetical quantitative data that would be essential for a preliminary risk assessment and waste determination for this compound.
| Parameter | Value (Hypothetical) | Significance for Disposal |
| pH (1% solution) | 2.5 | Corrosive (Acidic). Must be segregated from bases. Neutralization may be required prior to some disposal pathways. |
| Flash Point | 55°C (131°F) | Ignitable. Must be stored away from ignition sources and segregated from oxidizers. Considered a regulated hazardous waste. |
| LD₅₀ (Oral, Rat) | 150 mg/kg | Toxic. Indicates significant hazard; all contaminated materials must be handled as toxic waste. |
| Aqueous Solubility | 5 g/L | Low solubility. Sink disposal is inappropriate. |
| Chemical Incompatibility | Strong Oxidizing Agents | Risk of violent reaction. Must be stored separately from oxidizers to prevent fire or explosion. |
Experimental Protocols
Disposal procedures are not experimental; they are strict safety protocols dictated by regulatory bodies like the EPA and institutional EHS departments. Adherence to the established institutional protocols for hazardous waste pickup and management is mandatory. Any deviation or attempt to neutralize or treat the waste in-lab without prior EHS approval is a violation of safety standards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for segregating and managing chemical waste in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal of hazardous laboratory chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
